ERK2 IN-5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
353250-09-6 |
|---|---|
分子式 |
C21H17ClN4O |
分子量 |
376.8 g/mol |
IUPAC 名称 |
N-benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-5-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H17ClN4O/c22-17-8-4-7-15(9-17)18-13-25-26-20(18)16-10-19(23-12-16)21(27)24-11-14-5-2-1-3-6-14/h1-10,12-13,23H,11H2,(H,24,27)(H,25,26) |
InChI 键 |
PDJZASCRQRBYQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C3=C(C=NN3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
Foundational & Exploratory
Mechanism of Action of ERK2 Inhibition: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "ERK2 IN-5" is not publicly available. This guide provides a comprehensive overview of the mechanism of action of a representative and well-characterized ERK2 inhibitor, LY3214996 (Temuterkib) , to serve as a technical reference for researchers, scientists, and drug development professionals.
Executive Summary
Extracellular signal-regulated kinase 2 (ERK2), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of the RAS/RAF/MEK/ERK pathway is a frequent driver of oncogenesis, making ERK a compelling target for cancer therapy.[1][3] LY3214996 is a potent and selective, ATP-competitive inhibitor of both ERK1 and ERK2.[3] By binding to the ATP pocket of ERK1/2, LY3214996 prevents the phosphorylation of downstream substrates, leading to the inhibition of the signaling cascade. This guide details the biochemical and cellular mechanism of action of LY3214996, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Biochemical Mechanism of Action
LY3214996 functions as a reversible, ATP-competitive inhibitor of ERK1 and ERK2. Enzyme kinetics have demonstrated that it binds to the active, phosphorylated forms of ERK1 (ERK1-2P) and ERK2 (ERK2-2P) with high affinity. This competitive binding prevents the natural substrate, ATP, from accessing the kinase domain, thereby inhibiting the transfer of a phosphate group to downstream protein substrates.
Quantitative Potency and Selectivity
The inhibitory activity of LY3214996 has been quantified through various biochemical and cellular assays. The following tables summarize its potency against ERK1 and ERK2, as well as its selectivity over other kinases.
Table 1: Biochemical Potency of LY3214996
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| ERK1 | Biochemical Assay | 5 | 0.650 |
| ERK2 | Biochemical Assay | 5 | 0.064 |
Data sourced from.
Table 2: Cellular Activity of LY3214996
| Cell Line | Cancer Type | Mutation Status | Assay Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | KRAS mutant | p-RSK1 Inhibition | 0.200 - 0.223 |
| Calu-6 | NSCLC | KRAS mutant | p-RSK1 Inhibition | 0.200 - 0.223 |
| A375 | Melanoma | BRAF mutant | p-RSK1 Inhibition | 0.054 - 0.183 |
| Colo-205 | Colorectal Cancer | BRAF mutant | p-RSK1 Inhibition | 0.054 - 0.183 |
| HCT116 | Colorectal Cancer | KRAS mutant | Cell Proliferation | Varies |
Data sourced from.
Table 3: Kinase Selectivity of LY3214996
| Parameter | Value |
| Number of Kinases Screened | 512 (DiscoverX panel) |
| Selectivity | > 40-fold against 512 kinases |
| High Selectivity | > 1,000-fold against 486 kinases |
| Cellular Selectivity (HCT116 cells) | > 110-fold against 245 kinases |
Data sourced from.
Cellular Mechanism of Action
Within the cellular context, LY3214996 effectively suppresses the ERK signaling pathway. The primary readout for its cellular activity is the inhibition of the phosphorylation of downstream ERK substrates, most notably p90 ribosomal S6 kinase (RSK). Inhibition of RSK phosphorylation (at Thr359/Ser363) serves as a reliable pharmacodynamic biomarker of ERK inhibitor activity in both in vitro and in vivo models.
By blocking ERK activity, LY3214996 induces G1 cell cycle arrest and apoptosis in cancer cell lines with activating mutations in the RAS/RAF pathway. This demonstrates that the cytotoxic effects of the inhibitor are directly linked to its on-target inhibition of the ERK pathway.
Signaling Pathway Inhibition
The canonical RAS/RAF/MEK/ERK signaling pathway is a primary driver of cellular proliferation and survival. The pathway is initiated by extracellular signals that activate receptor tyrosine kinases (RTKs), leading to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1/2. Activated ERK then translocates to the nucleus to phosphorylate a multitude of transcription factors, leading to changes in gene expression that promote cell growth and survival.
LY3214996 directly inhibits the final kinase in this cascade, ERK1/2, thereby preventing the downstream signaling events.
Experimental Protocols
The characterization of ERK inhibitors like LY3214996 relies on a suite of standardized biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified ERK2.
Materials:
-
Purified, active ERK2 enzyme
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP
-
LY3214996 (or test compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of LY3214996 in kinase reaction buffer.
-
In a 384-well plate, add the ERK2 enzyme and the peptide substrate.
-
Add the diluted LY3214996 or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-RSK1
This cellular assay measures the inhibition of ERK signaling by quantifying the phosphorylation of its direct downstream substrate, RSK1.
Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., HCT116)
-
Complete cell culture medium
-
LY3214996
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RSK1 (Thr359/Ser363), anti-total-RSK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of LY3214996 or vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RSK1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total RSK1 and a loading control to ensure equal protein loading.
-
Quantify band intensities to determine the extent of p-RSK1 inhibition.
Cell Proliferation Assay
This assay determines the effect of the ERK inhibitor on the growth and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LY3214996
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of LY3214996 or vehicle control.
-
Incubate for a period of 3 to 5 days.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cell proliferation.
Conclusion
LY3214996 is a potent and selective inhibitor of ERK1 and ERK2 that demonstrates robust inhibition of the MAPK signaling pathway in both biochemical and cellular contexts. Its mechanism as an ATP-competitive inhibitor translates to the suppression of downstream signaling, induction of cell cycle arrest, and apoptosis in cancer cells harboring activating mutations in the RAS/RAF pathway. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of ERK inhibitors, using pharmacodynamic markers such as p-RSK1 inhibition to link biochemical potency to cellular and in vivo anti-tumor activity. This detailed understanding of the mechanism of action is crucial for the continued development and clinical application of targeted therapies against ERK-driven cancers.
References
The Discovery and Synthesis of Ravoxertinib (GDC-0994): A Technical Guide to a Potent ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, a cascade frequently dysregulated in a variety of human cancers. The development of selective ERK1/2 inhibitors represents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors of the MAPK pathway, such as BRAF and MEK inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Ravoxertinib (GDC-0994), a potent and selective, orally bioavailable small-molecule inhibitor of ERK1/2. We will detail the key experimental protocols and present quantitative data in a structured format to facilitate understanding and replication of the foundational research.
Introduction: The Rationale for Targeting ERK1/2
The RAS-RAF-MEK-ERK signaling cascade plays a central role in regulating cellular processes, including proliferation, differentiation, survival, and angiogenesis. Constitutive activation of this pathway, often driven by mutations in BRAF and RAS genes, is a hallmark of many cancers. While inhibitors targeting BRAF and MEK have demonstrated clinical efficacy, their long-term benefit is often limited by the development of resistance, frequently through the reactivation of ERK signaling. Direct inhibition of ERK1/2, the final kinases in this cascade, offers a therapeutic approach to circumvent these resistance mechanisms and achieve a more profound and durable pathway suppression.
Ravoxertinib (GDC-0994) was developed as a highly selective inhibitor of ERK1 and ERK2.[1] Its discovery was the result of a focused medicinal chemistry effort to identify potent and orally bioavailable compounds with desirable pharmacological properties.
The ERK1/2 Signaling Pathway
The MAPK/ERK pathway is a multi-tiered kinase cascade that transmits extracellular signals to the nucleus to regulate gene expression. The canonical activation sequence is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF), which in turn phosphorylate and activate MEK1 and MEK2. Finally, activated MEK1/2 phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, orchestrating a complex cellular response.
Discovery and Synthesis of Ravoxertinib (GDC-0994)
The discovery of Ravoxertinib was described by Blake et al. in the Journal of Medicinal Chemistry.[1] The development process involved the optimization of a chemical scaffold to achieve high potency and selectivity for ERK1/2, along with favorable pharmacokinetic properties.
Synthesis Pathway
The synthesis of Ravoxertinib (GDC-0994) involves a multi-step process. A key initial step in the documented synthesis involves the reaction of 4-bromo-1-chloro-2-fluorobenzene.[2] While a detailed, step-by-step synthesis from commercial starting materials is often proprietary, the general scheme can be inferred from patent literature (e.g., WO2013130976) and medicinal chemistry publications. The synthesis is designed to construct the core pyridinone scaffold and append the necessary side chains that are crucial for its inhibitory activity.
Biological Evaluation: In Vitro and Cellular Activity
The biological activity of Ravoxertinib was characterized through a series of in vitro biochemical assays and cell-based functional assays to determine its potency, selectivity, and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for Ravoxertinib (GDC-0994).
Table 1: Biochemical Potency of Ravoxertinib
| Target | IC50 (nM) | Biochemical Potency (nM) |
| ERK1 | 6.1[3][4] | 1.1 |
| ERK2 | 3.1 | 0.3 |
| p90RSK | 12 | - |
Table 2: Cellular Activity of Ravoxertinib
| Cell Line | Mutation Status | Proliferation IC50 (nM) |
| KHM-5M | BRAF mutant | Potent inhibition observed |
| TTA-1 | Wild-type | Less sensitive |
| A549, HCC827, HCC4006 | Lung Adenocarcinoma | Decreased viability |
Experimental Protocols
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against ERK2 kinase.
Materials:
-
Recombinant human active ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution (concentration is typically at or near the Km for ATP)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega) for detection
-
Test compound (Ravoxertinib) at various concentrations
Procedure:
-
Prepare serial dilutions of Ravoxertinib in DMSO and then dilute in Kinase Assay Buffer.
-
In a reaction well, combine the ERK2 enzyme, the substrate (MBP), and the diluted Ravoxertinib or vehicle control.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay). The final ATP concentration is critical and should be standardized (e.g., 50 µM).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-60 minutes).
-
Terminate the reaction. For radiometric assays, this can be done by spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP. For ADP-Glo™ assays, follow the manufacturer's protocol for adding the ADP-Glo™ reagent.
-
Quantify the kinase activity. For radiometric assays, measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescent signal.
-
Calculate the percent inhibition for each concentration of Ravoxertinib and determine the IC50 value by fitting the data to a dose-response curve.
This protocol outlines the steps to assess the ability of Ravoxertinib to inhibit ERK1/2 phosphorylation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., BRAF mutant KHM-5M)
-
Cell culture medium and supplements
-
Ravoxertinib (GDC-0994)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of Ravoxertinib or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding sample loading buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the p-ERK signal, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK.
-
Data Analysis: Quantify the band intensities using densitometry software. The p-ERK signal should be normalized to the corresponding t-ERK signal for each sample.
Conclusion
Ravoxertinib (GDC-0994) is a potent and selective inhibitor of ERK1/2 that has demonstrated significant anti-proliferative activity in cancer cells with MAPK pathway alterations, particularly in those with BRAF mutations. The discovery and detailed characterization of this molecule have provided a valuable tool for cancer research and a promising candidate for clinical development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into the therapeutic potential of direct ERK1/2 inhibition.
References
- 1. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
Beyond ERK2: A Technical Guide to the Cellular Targets of ERK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cellular processes such as proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While numerous inhibitors have been developed to target ERK1 and ERK2, a comprehensive understanding of their broader cellular interactions is crucial for predicting efficacy, understanding potential off-target effects, and developing next-generation therapies. Since "ERK2 IN-5" is not a publicly documented inhibitor, this guide focuses on a comparative analysis of the off-target profiles of four well-characterized and clinically relevant ERK1/2 inhibitors: SCH772984, Ulixertinib (BVD-523), Ravoxertinib (GDC-0994), and LY3214996.
Data Presentation: Off-Target Profiles of ERK1/2 Inhibitors
The following tables summarize the known cellular targets of selected ERK1/2 inhibitors other than their primary targets, ERK1 and ERK2. The data is compiled from various kinase profiling studies.
Table 1: On-Target and Off-Target Activity of SCH772984
| Target | Assay Type | IC50 (nM) | % Inhibition @ 1µM |
| ERK2 (MAPK1) | Biochemical | 1 | 100% |
| ERK1 (MAPK3) | Biochemical | 4 | - |
| Haspin (GSG2) | Biochemical | 398 | 51% |
| JNK1 (MAPK8) | Biochemical | 1080 | - |
| CLK2 | Kinase Panel | - | 65% |
| FLT4 (VEGFR3) | Kinase Panel | - | 60% |
| MAP4K4 (HGK) | Kinase Panel | - | 71% |
| MINK1 | Kinase Panel | - | 66% |
| PRKD1 (PKCµ) | Kinase Panel | - | 50% |
| TTK | Kinase Panel | - | 62% |
Data sourced from multiple publications and the Chemical Probes Portal.[1][2][3]
Table 2: On-Target and Off-Target Activity of Ulixertinib (BVD-523)
| Target | Assay Type | IC50 (nM) |
| ERK2 (MAPK1) | Biochemical | <0.3 |
| ERK1 (MAPK3) | Biochemical | <0.3 |
| ERK8 (MAPK15) | Not Specified | Potent Inhibition |
Table 3: On-Target and Off-Target Activity of Ravoxertinib (GDC-0994)
| Target | Assay Type | IC50 (nM) |
| ERK2 (MAPK1) | Biochemical | 0.3 - 3.1 |
| ERK1 (MAPK3) | Biochemical | 1.1 - 6.1 |
| p90RSK (RPS6KA1) | Biochemical | 12 |
Ravoxertinib demonstrates high selectivity for ERK1/2, with known potent inhibition of the downstream substrate p90RSK.
Table 4: On-Target and Off-Target Activity of LY3214996
| Target | Assay Type | IC50 (nM) |
| ERK1 (MAPK3) | Biochemical | 5 |
| ERK2 (MAPK1) | Biochemical | 5 |
| TNK2 | KINOMEscan | 190 |
| GAK | KINOMEscan | 300 |
| MAP3K1 | KINOMEscan | 420 |
| STK10 | KINOMEscan | 500 |
| MAP3K3 | KINOMEscan | 510 |
| MAP4K5 | KINOMEscan | 530 |
| FLT3 | KINOMEscan | 720 |
| MAP2K4 | KINOMEscan | 810 |
| CHEK2 | KINOMEscan | 940 |
| EPHB4 | KINOMEscan | 1100 |
| FYN | KINOMEscan | 1100 |
| AAK1 | KINOMEscan | 1200 |
| SRC | KINOMEscan | 1300 |
| LCK | KINOMEscan | 1500 |
| YES1 | KINOMEscan | 1500 |
| KIT | KINOMEscan | 1600 |
| FLT4 | KINOMEscan | 1900 |
| CSK | KINOMEscan | 2000 |
| EPHA2 | KINOMEscan | 2000 |
Data is from the supplementary materials of the cited publication and shows kinases with a Kd < 2000 nM in the KINOMEscan assay. LY3214996 demonstrated >40-fold selectivity against 512 kinases and >1,000-fold selectivity against 486 kinases in a DiscoverX panel.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: The MAPK/ERK signaling pathway and the point of intervention by ERK1/2 inhibitors.
Caption: A generalized experimental workflow for identifying kinase inhibitor off-targets using the KINOMEscan platform.
Experimental Protocols
KINOMEscan® Assay (DiscoverX)
Principle: The KINOMEscan® assay is a competitive binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases. The assay relies on the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Detailed Methodology:
-
Kinase Preparation: A library of human kinases is expressed as fusions with a unique DNA tag.
-
Assay Setup:
-
Streptavidin-coated magnetic beads are treated with a biotinylated, immobilized broad-spectrum kinase inhibitor.
-
The DNA-tagged kinases are incubated with the ligand-coated beads and the test compound at various concentrations in a multi-well plate.
-
-
Competition and Binding: The test compound and the immobilized ligand compete for binding to the kinase. The reaction is allowed to reach equilibrium.
-
Washing: Unbound kinase and test compound are washed away, leaving the kinase-immobilized ligand complexes bound to the magnetic beads.
-
Elution and Quantification: The beads are washed, and the amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tags and measuring their concentration using qPCR.
-
Data Analysis: The amount of kinase captured is measured for each compound concentration and compared to a DMSO control. The results are typically expressed as a percentage of the control. For compounds showing significant binding, a dissociation constant (Kd) is determined by fitting the concentration-response data to a standard binding isotherm.
LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)
Principle: The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of a test compound to a kinase. The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's active site. When both the antibody and the tracer are bound to the kinase, FRET occurs between the europium donor and the fluorescent acceptor on the tracer. A test compound that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compound in DMSO and then further dilute into Kinase Buffer A.
-
Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in Kinase Buffer A.
-
Prepare a solution of the fluorescently labeled kinase tracer in Kinase Buffer A.
-
-
Assay Procedure (in a 384-well plate):
-
Add the diluted test compound solution to the assay wells.
-
Add the kinase/antibody mixture to the wells.
-
Add the tracer solution to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified period (typically 60 minutes) to allow the binding to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the acceptor and one for the donor).
-
Data Analysis:
-
Calculate the emission ratio of the acceptor to the donor for each well.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the FRET signal.
-
Conclusion
This technical guide provides a comparative overview of the cellular targets of four prominent ERK1/2 inhibitors, highlighting their selectivity profiles. The provided data, visualized pathways, and detailed experimental protocols offer a valuable resource for researchers in the field of kinase inhibitor drug discovery and development. A thorough understanding of an inhibitor's on- and off-target activities is paramount for interpreting experimental results, predicting clinical outcomes, and designing more specific and effective therapeutic agents. The high selectivity of modern ERK inhibitors like those profiled here underscores the progress in rational drug design, though continued comprehensive profiling remains a critical component of preclinical and clinical development.
References
- 1. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe SCH772984 | Chemical Probes Portal [chemicalprobes.org]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of ERK2-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the off-target effects of the Extracellular signal-Regulated Kinase 2 (ERK2) inhibitor, ERK2-IN-5. As a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ERK2 is a key therapeutic target in oncology and other proliferative disorders. However, the clinical utility and experimental validity of small molecule inhibitors are intrinsically linked to their selectivity. This document summarizes the known on- and off-target activities of ERK2-IN-5, details the experimental methodologies for assessing kinase inhibitor specificity, and visualizes the signaling pathways involved.
Executive Summary
ERK2-IN-5, also identified as Compound 5g in its primary literature, is a potent inhibitor of ERK2. While demonstrating significant affinity for its intended target, it is crucial for researchers to consider its interactions with other kinases to ensure accurate interpretation of experimental results and to anticipate potential therapeutic implications. This guide focuses on the known off-target interaction of ERK2-IN-5 with c-Jun N-terminal Kinase 3 (JNK3), providing quantitative data and outlining the signaling context of both the on-target and off-target kinases.
Quantitative Inhibitor Profile
The inhibitory activity of ERK2-IN-5 against its primary target, ERK2, and a known off-target kinase, JNK3, has been quantified through in vitro kinase inhibition assays. The data, presented in Table 1, highlights the selectivity profile of the compound.
| Target Kinase | Inhibitor | Inhibition Constant (Ki) | Selectivity (fold) | Reference |
| ERK2 | ERK2-IN-5 | 86 nM | - | [1][2] |
| JNK3 | ERK2-IN-5 | 550 nM | 6.4-fold vs. ERK2 | [1][2] |
Table 1: On-Target and Off-Target Activity of ERK2-IN-5. The table presents the reported Ki values for ERK2-IN-5 against its intended target, ERK2, and the off-target kinase, JNK3. The selectivity is expressed as the ratio of the Ki for the off-target to the on-target.
Signaling Pathways
To fully appreciate the implications of the on- and off-target effects of ERK2-IN-5, it is essential to understand the signaling pathways in which ERK2 and JNK3 participate.
The ERK2 Signaling Pathway
The ERK/MAPK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival[3]. The pathway is typically initiated by the activation of receptor tyrosine kinases, leading to the sequential activation of RAS, RAF, MEK1/2, and finally ERK1/2. Once activated, ERK2 can translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, thereby modulating gene expression.
The JNK3 Signaling Pathway
The c-Jun N-terminal Kinase (JNK) pathway is another critical arm of the MAPK signaling network, primarily activated by stress stimuli such as inflammatory cytokines and oxidative stress. The cascade involves the activation of MAP3Ks and MAP2Ks (MKK4/7), which in turn phosphorylate and activate JNKs. JNK3, being predominantly expressed in the nervous system, plays a significant role in neuronal processes, including apoptosis and plasticity. Its activation can lead to the phosphorylation of transcription factors like c-Jun, which modulates gene expression related to stress responses.
Experimental Protocols for Kinase Inhibitor Profiling
The determination of a kinase inhibitor's selectivity is paramount. Several experimental techniques are employed to ascertain the on- and off-target binding profiles of small molecules. Below are overviews of key methodologies.
In Vitro Kinase Inhibition Assay
This is a fundamental method to determine the potency of an inhibitor against a purified kinase. The assay measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.
Principle: The transfer of a phosphate group from ATP to a substrate is quantified. The inhibitor's concentration that reduces the kinase activity by 50% is determined as the IC50 value. Further analysis can yield the inhibition constant (Ki).
Generalized Protocol:
-
Reagents: Purified active kinase, a specific substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-32P]ATP), and the test inhibitor in a suitable buffer.
-
Reaction Setup: The kinase is incubated with serially diluted inhibitor. The enzymatic reaction is initiated by adding the substrate and ATP.
-
Detection: The amount of phosphorylated substrate is measured. For radiometric assays, this involves capturing the substrate on a membrane and quantifying the incorporated radioactivity. Non-radiometric methods, such as those based on fluorescence or luminescence (e.g., ADP-Glo™), detect either the phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: The enzyme activity is plotted against the inhibitor concentration to calculate the IC50 value using a dose-response curve.
KINOMEscan™ Profiling
This high-throughput platform assesses the binding of a test compound against a large panel of kinases, providing a broad view of its selectivity.
Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified by qPCR of a DNA tag fused to the kinase.
Generalized Protocol:
-
Assay Components: A DNA-tagged kinase, an immobilized ligand, and the test compound.
-
Competition: The components are incubated together. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured using qPCR. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Output: Results are often presented as a percentage of control or as dissociation constants (Kd), providing a comprehensive selectivity profile across the kinome.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a compound within a cellular context.
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.
Generalized Protocol:
-
Cell Treatment: Cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells or cell lysates are heated across a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and denatured, aggregated proteins are pelleted by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The ERK2 inhibitor ERK2-IN-5 demonstrates a favorable, yet not absolute, selectivity for its primary target. The off-target activity against JNK3, a key regulator of stress responses in the nervous system, warrants careful consideration in the design and interpretation of experiments, particularly in neurological research. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of kinase inhibitor selectivity, a critical step in the development of targeted therapies. Researchers utilizing ERK2-IN-5 or other kinase inhibitors are encouraged to perform thorough selectivity profiling to ensure the validity and translatability of their findings.
References
ERK2 IN-5: A Technical Guide to Binding Affinity and Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of the ERK pathway is implicated in a multitude of diseases, most notably in various forms of cancer. This has positioned ERK2 as a significant target for therapeutic intervention. This technical guide provides a focused overview of the binding characteristics of the ERK2 inhibitor, ERK2 IN-5, and details the experimental methodologies for assessing the binding affinity of such compounds.
This compound: Binding Affinity for ERK2
This compound, also identified as Compound 5g in primary literature, is a known inhibitor of ERK2. The binding affinity of this compound has been quantified by its inhibition constant (Ki), which is a measure of the inhibitor's potency. A lower Ki value indicates a stronger binding affinity between the inhibitor and the enzyme.
Quantitative Data Summary
The binding affinity of this compound for ERK2 is summarized in the table below. This data is derived from in vitro kinase inhibition assays.
| Compound Name | Target | Binding Parameter | Value (nM) | Reference |
| This compound (Compound 5g) | ERK2 | Ki | 86 | [1] |
Note on Kinetics: To date, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for the binding of this compound to ERK2 have not been reported in publicly available literature.
Signaling Pathway Context
ERK2 is a central node in the Ras-Raf-MEK-ERK signaling pathway. This cascade transmits extracellular signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (MAPKKK), which in turn phosphorylate and activate MEK1/2 (MAPKK). Finally, MEK1/2 phosphorylates and activates ERK1/2 (MAPK), which can then phosphorylate a wide array of cytoplasmic and nuclear substrates.
Caption: The Ras-Raf-MEK-ERK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The determination of the inhibition constant (Ki) for this compound was performed using a biochemical kinase assay. While the exact proprietary details of the assay used for this compound are not fully public, the following section outlines a representative and widely used methodology for determining ERK2 inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is highly sensitive and amenable to high-throughput screening.
Representative Experimental Protocol: TR-FRET Kinase Assay for ERK2 Inhibition
This protocol describes a general procedure for measuring the inhibitory activity of a compound against ERK2 using a TR-FRET format, such as the LanthaScreen™ technology.
1. Principle:
The assay measures the phosphorylation of a specific substrate by ERK2. A terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is used. When the substrate is phosphorylated by ERK2, the binding of the terbium-labeled antibody to the GFP-labeled substrate brings the donor (terbium) and acceptor (GFP) fluorophores into close proximity, resulting in a FRET signal. Inhibitors of ERK2 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
2. Materials:
-
Enzyme: Recombinant active ERK2
-
Substrate: GFP-labeled ERK2 substrate (e.g., GFP-ATF2)
-
Antibody: Terbium-labeled anti-phospho-substrate antibody
-
ATP: Adenosine triphosphate
-
Test Compound: this compound or other inhibitors
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution: EDTA in TR-FRET dilution buffer
-
Microplates: Low-volume 384-well plates
3. Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
-
Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
Add the diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Add the ERK2 enzyme and the GFP-labeled substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ATP for ERK2 to accurately determine the Ki of competitive inhibitors.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the stop solution containing EDTA and the terbium-labeled antibody.
-
Incubate at room temperature for at least 30 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (e.g., 520 nm for GFP) and donor (e.g., 495 nm for Terbium) wavelengths.
-
4. Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The Ki value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the Km of ERK2 for ATP.
Caption: General workflow for an in vitro TR-FRET based kinase inhibition assay.
Conclusion
This compound is a potent inhibitor of ERK2 with a demonstrated high binding affinity. The methodologies outlined in this guide provide a framework for the in vitro characterization of this and other ERK2 inhibitors. For researchers in drug discovery and development, a thorough understanding of the binding affinity and the experimental protocols to determine it is fundamental for the evaluation and progression of potential therapeutic candidates targeting the ERK signaling pathway. Further studies to elucidate the binding kinetics of this compound would provide a more complete picture of its interaction with its target.
References
The Efficacy of ERK1/2 Inhibition in Cancer Therapy: A Technical Guide to Ulixertinib (BVD-523)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of intracellular signaling, regulating fundamental cellular processes such as proliferation, differentiation, and survival. Its aberrant activation is a frequent driver of oncogenesis, making it a prime target for cancer therapeutics. While inhibitors targeting upstream components like BRAF and MEK have shown clinical success, the emergence of resistance, often through reactivation of ERK signaling, remains a significant challenge. Direct inhibition of the terminal kinases, ERK1 and ERK2, presents a compelling strategy to overcome this resistance. This technical guide focuses on Ulixertinib (BVD-523), a potent and selective, ATP-competitive inhibitor of ERK1/2, as a case study to explore the effectiveness of direct ERK inhibition in various cancer cell lines. We will delve into its mechanism of action, present quantitative data on its anti-proliferative effects, and provide detailed experimental protocols for its characterization.
Introduction to ERK Signaling in Cancer
The extracellular signal-regulated kinases (ERK1 and ERK2) are the final kinases in the MAPK/ERK cascade.[1] This pathway is initiated by a multitude of extracellular signals that activate receptor tyrosine kinases, leading to the sequential activation of Ras, Raf, and MEK, culminating in the phosphorylation and activation of ERK1/2. Activated ERK1/2 then phosphorylates a plethora of cytoplasmic and nuclear substrates, driving cell cycle progression and promoting cell survival.[1] Mutations in upstream components, such as BRAF and RAS, are prevalent in many cancers, leading to constitutive activation of the ERK pathway.
Ulixertinib (BVD-523): A Potent and Selective ERK1/2 Inhibitor
Ulixertinib (BVD-523) is a reversible, ATP-competitive inhibitor of ERK1 and ERK2 with high potency and selectivity.[2][3] It has demonstrated significant anti-tumor activity in preclinical models of cancers with alterations in the MAPK pathway.[2]
Mechanism of Action
Ulixertinib directly binds to the ATP-binding pocket of both ERK1 and ERK2, preventing their kinase activity. This leads to the inhibition of phosphorylation of downstream ERK substrates, such as p90 ribosomal S6 kinase (RSK). A key characteristic of Ulixertinib is that while it inhibits the kinase activity of ERK, it can lead to a paradoxical increase in the phosphorylation of ERK itself. This is due to the inhibition of a negative feedback loop where active ERK normally suppresses upstream signaling. However, the downstream signaling remains effectively blocked, leading to anti-proliferative effects.
Efficacy of Ulixertinib in Cancer Cell Lines
Ulixertinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring mutations that activate the MAPK pathway. The tables below summarize its efficacy in terms of half-maximal inhibitory concentrations (IC50).
| Cell Line | Cancer Type | Key Mutation(s) | Proliferation IC50 (nM) | pRSK Inhibition IC50 (µM) | Reference |
| A375 | Melanoma | BRAF V600E | 180 | 0.14 | |
| Colo205 | Colorectal Cancer | BRAF V600E | - | - | |
| UACC-62 | Melanoma | BRAF V600E | - | - | |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | - | - | |
| IMR-32 | Neuroblastoma | MYCN amplification | ~100-1000 | - | |
| NGP | Neuroblastoma | MYCN amplification | ~100-1000 | - | |
| SK-N-BE(2) | Neuroblastoma | MYCN amplification | ~100-1000 | - | |
| LAN-1 | Neuroblastoma | MYCN amplification | ~100-1000 | - | |
| CHLA136 | Neuroblastoma | MYCN amplification | ~100-1000 | - | |
| LAN-6 | Neuroblastoma | MYCN non-amplified | ~100-1000 | - | |
| CHLA255 | Neuroblastoma | MYCN non-amplified | ~100-1000 | - | |
| SH-SY5Y | Neuroblastoma | MYCN non-amplified | ~100-1000 | - | |
| SK-N-AS | Neuroblastoma | MYCN non-amplified | ~100-1000 | - |
Note: Specific IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the effect of Ulixertinib on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Ulixertinib (BVD-523)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Ulixertinib in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted Ulixertinib solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 5 days.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of ERK Pathway Inhibition
This protocol is used to assess the effect of Ulixertinib on the phosphorylation status of ERK and its downstream targets.
Materials:
-
Cancer cell lines
-
Ulixertinib (BVD-523)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-RSK, anti-total RSK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of Ulixertinib for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This protocol is used to determine the direct inhibitory effect of Ulixertinib on ERK2 kinase activity.
Materials:
-
Recombinant active ERK2 enzyme
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT, 0.01% CHAPS)
-
ERK substrate (e.g., Erktide peptide)
-
ATP
-
Ulixertinib (BVD-523)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of Ulixertinib in kinase assay buffer.
-
In a 384-well plate, add the diluted Ulixertinib, recombinant ERK2 enzyme, and the ERK substrate.
-
Pre-incubate for 20 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for 20 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the kinase activity against the Ulixertinib concentration to determine the IC50 value.
Signaling Pathway Visualization
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by Ulixertinib.
Conclusion
Ulixertinib (BVD-523) is a potent and selective inhibitor of ERK1/2 that demonstrates significant anti-proliferative activity in a variety of cancer cell lines, particularly those with activating mutations in the MAPK pathway. Its ability to inhibit the terminal kinase in this critical signaling cascade makes it a promising therapeutic agent, especially in the context of resistance to upstream inhibitors. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of Ulixertinib and other ERK inhibitors, enabling researchers to further investigate their therapeutic potential in the fight against cancer.
References
The Role of ERK2 Inhibition in Oncology: A Technical Guide to Preclinical Evaluation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide details the mechanism and preclinical evaluation of Extracellular Signal-Regulated Kinase 2 (ERK2) inhibitors in the context of tumor growth inhibition. While centered on the specific inhibitor ERK2 IN-5 , this document also incorporates data from other well-characterized ERK inhibitors—MK-8353, SCH772984, and Ulixertinib —to provide a comprehensive overview of the anti-tumor potential of this class of compounds, due to the limited public availability of cellular and in vivo data for this compound.
Introduction: Targeting a Critical Node in Oncogenic Signaling
The Ras-Raf-MEK-ERK signaling pathway, a cornerstone of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a pivotal regulator of cell proliferation, survival, differentiation, and migration. In a significant fraction of human cancers, including melanoma, colorectal, and pancreatic cancers, this pathway is constitutively activated due to mutations in upstream components like BRAF and RAS. ERK1 and ERK2 are the terminal kinases in this cascade, representing a critical bottleneck for oncogenic signal transmission to the nucleus and cytoplasm. Their inhibition presents a compelling therapeutic strategy, particularly in tumors that have developed resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors) through pathway reactivation.
Biochemical Profile of this compound
This compound (also known as Compound 5g) is a pyrazolylpyrrole-based inhibitor of ERK2. Its primary characterization focuses on its biochemical potency and selectivity. The inhibitor constant (Ki) is a measure of the inhibitor's binding affinity to the target enzyme.
| Compound | Target | Ki (nM) | Selectivity Profile | Reference |
| This compound | ERK2 | 86 | JNK3 (Ki = 550 nM) | [1] |
Inhibition of Tumor Growth: Efficacy of Representative ERK2 Inhibitors
To illustrate the anti-tumor effects of direct ERK2 inhibition, this section presents quantitative data from three extensively studied ERK inhibitors: MK-8353, SCH772984, and Ulixertinib.
In Vitro Cellular Activity
The half-maximal inhibitory concentration (IC50) in cellular assays reflects a compound's ability to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the anti-proliferative activity of representative ERK2 inhibitors across various human cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Key Mutation(s) | Cellular IC50 (nM) | Assay Type | Reference |
| MK-8353 | Malme-3M | Melanoma | BRAF V600E | 21 | Proliferation | [2] |
| Colo-205 | Colon Cancer | BRAF V600E | 19 | Proliferation | [2] | |
| A-549 | Non-Small Cell Lung | KRAS G12S | 230 | Proliferation | [2] | |
| SCH772984 | A375 | Melanoma | BRAF V600E | 4 (pRSK) | pRSK Inhibition | [3] |
| HCT116 | Colon Cancer | KRAS G13D | - | Proliferation | ||
| Ulixertinib | BT40 | Pediatric Glioma | BRAF V600E | 62.7 | Metabolic Activity | |
| A375 | Melanoma | BRAF V600E | 180 | Proliferation |
In Vivo Anti-Tumor Efficacy
The efficacy of ERK2 inhibitors in a living organism is typically assessed using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. The data below quantifies the ability of these inhibitors to suppress tumor growth.
| Inhibitor | Cancer Model (Cell Line) | Mouse Model | Dosage and Administration | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MK-8353 | Colo-205 (Colon) | Nude Mice | 60 mg/kg, oral gavage, twice daily | 40% Mean Tumor Regression | |
| SK-MEL-28 (Melanoma) | SCID Mice | 60 mg/kg, oral gavage, twice daily | Tumor Regression | ||
| SCH772984 | HPAC (Pancreatic) | Nude Mice | 25 mg/kg, subcutaneous, twice daily | Tumor Regression | |
| HPAF-II (Pancreatic) | Nude Mice | 25 mg/kg, subcutaneous, twice daily | Impaired Progression | ||
| Ulixertinib | BT40 (Pediatric Glioma) | NSG Mice | - | Slowed Tumor Growth, Increased Survival |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for understanding the mechanism of action and evaluation strategy for ERK2 inhibitors.
The RAS-RAF-MEK-ERK Signaling Pathway
This pathway is a cascade of protein kinases that transmit signals from cell surface receptors to DNA in the nucleus. ERK2 inhibitors act at the final kinase step of this cascade, preventing the phosphorylation of numerous downstream substrates.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention by ERK2 inhibitors.
General Workflow for Preclinical Evaluation of an ERK2 Inhibitor
The preclinical assessment of a novel ERK2 inhibitor follows a structured workflow, progressing from initial biochemical assays to cellular and finally in vivo models to determine potency, efficacy, and tolerability.
Caption: A generalized workflow for the preclinical evaluation of a novel ERK2 inhibitor.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible data. The following sections provide methodologies for the key experiments cited in this guide.
In Vitro ERK2 Kinase Assay (Luminescent)
This biochemical assay measures the direct inhibition of purified ERK2 enzyme activity.
Materials:
-
Purified recombinant active ERK2 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP, or a specific peptide substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound or other test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the ERK2 enzyme and substrate to their final concentrations in Kinase Assay Buffer.
-
Reaction Setup: To the wells of a 384-well plate, add 1 µL of the diluted inhibitor solution (or DMSO for control).
-
Add 2 µL of the diluted ERK2 enzyme solution.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control and calculate IC50 values using a non-linear regression model.
Western Blot for Phospho-ERK (p-ERK)
This cellular assay measures the phosphorylation status of ERK1/2, a direct indicator of pathway activation and target engagement by an inhibitor.
Materials:
-
Cancer cell line of interest (e.g., A375, Colo-205)
-
Complete growth medium and serum-free medium
-
Test inhibitor
-
Stimulant (e.g., EGF, if necessary to induce phosphorylation)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204), mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to ~80% confluency.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve cells for 12-24 hours.
-
Inhibitor Treatment: Treat cells with serial dilutions of the ERK inhibitor for the desired time (e.g., 2 hours). Include a DMSO vehicle control.
-
Stimulation (Optional): If studying induced phosphorylation, stimulate cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes before lysis.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST and detect the signal using ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-block and probe with anti-total-ERK1/2 primary antibody, followed by the appropriate secondary antibody and detection.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the anti-proliferative IC50 of an inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Test inhibitor
-
96-well clear, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Replace the medium in the wells with 100 µL of medium containing the inhibitor dilutions. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ERK inhibitor in a mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID)
-
Human cancer cell line (e.g., Colo-205)
-
Sterile PBS or serum-free medium for cell injection
-
Test inhibitor and appropriate vehicle for administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles or equipment for the chosen route of administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject ~5 x 10⁶ cancer cells suspended in 100-200 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Dosing:
-
Prepare the inhibitor formulation fresh daily in the appropriate vehicle.
-
Weigh mice daily and calculate the dose based on body weight.
-
Administer the inhibitor (e.g., by oral gavage) according to the predetermined schedule (e.g., once or twice daily) for the duration of the study (e.g., 21-28 days). The control group receives the vehicle only.
-
-
Monitoring:
-
Monitor animal health and body weight 2-3 times per week for signs of toxicity.
-
Continue to measure tumor volume 2-3 times per week.
-
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.
Conclusion
The inhibition of ERK2 is a validated and promising strategy for the treatment of cancers driven by the MAPK pathway. While the specific inhibitor this compound is primarily characterized by its biochemical potency, a wealth of preclinical data from other representative ERK2 inhibitors like MK-8353, SCH772984, and Ulixertinib robustly demonstrates that targeting this kinase can lead to significant inhibition of tumor cell proliferation in vitro and tumor growth or regression in vivo. The experimental protocols detailed in this guide provide a standardized framework for the comprehensive evaluation of novel ERK2 inhibitors, from initial biochemical screening to definitive in vivo efficacy studies, facilitating the development of next-generation targeted cancer therapies.
References
The Impact of ERK2 Inhibition on Downstream Signaling Pathways: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a central regulator of a multitude of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3][4][5] Dysregulation of the ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of ERK2 inhibition on downstream signaling pathways.
While the initial query concerned a specific inhibitor designated "ERK2 IN-5," a comprehensive search of available scientific literature did not yield information on a compound with this name. Therefore, this guide will focus on the well-characterized effects of exemplary and clinically relevant ERK2 inhibitors, such as Ravoxertinib (GDC-0994), Ulixertinib (BVD-523), SCH772984, and LY3214996, to illustrate the downstream consequences of targeting ERK2.
The ERK2 Signaling Cascade: A Brief Overview
The ERK/MAPK pathway is a highly conserved signaling module that transduces extracellular signals from growth factors and mitogens to the nucleus, culminating in changes in gene expression and protein activity. The canonical activation sequence involves the sequential phosphorylation of RAS, RAF, MEK1/2, and finally ERK1/2. Activated, dually phosphorylated ERK2 translocates to the nucleus and phosphorylates a plethora of substrates, including transcription factors, to orchestrate cellular responses.
Downstream Effects of ERK2 Inhibition
Inhibition of ERK2 kinase activity blocks the phosphorylation of its downstream substrates, leading to a cascade of cellular consequences. These effects are most pronounced in cells with a hyperactivated MAPK pathway, often due to mutations in upstream components like BRAF or RAS.
Inhibition of Transcriptional Regulation
A primary role of activated ERK2 is to regulate gene expression by phosphorylating and activating numerous transcription factors. Inhibition of ERK2, therefore, leads to a significant alteration in the cellular transcriptome.
-
Key Transcription Factor Substrates: ERK2 directly phosphorylates and activates transcription factors such as ELK-1, c-Fos, and members of the E-twenty-six (ETS) family. For instance, phosphorylation of the transcriptional repressor ETV3 by ERK2 prevents its binding to DNA, thereby regulating the expression of thousands of genes.
-
Impact on Gene Expression: Inhibition of ERK2 prevents the activation of these transcription factors, leading to the downregulation of genes involved in cell cycle progression (e.g., Cyclin D1), proliferation, and survival.
Attenuation of Cell Proliferation
The ERK2 pathway is a critical driver of cell proliferation. By blocking this pathway, ERK2 inhibitors can effectively halt the proliferation of cancer cells that are dependent on this signaling cascade.
-
Cell Cycle Arrest: Inhibition of ERK signaling can prevent cells from progressing through the G1 phase of the cell cycle into the S phase, where DNA replication occurs.
-
Reduced Cell Viability: In numerous cancer cell lines with BRAF or RAS mutations, treatment with ERK2 inhibitors such as SCH772984, Ravoxertinib, and LY3214996 leads to a dose-dependent decrease in cell viability.
Induction of Apoptosis
While the ERK pathway is generally considered pro-survival, its sustained activation under certain cellular contexts can lead to apoptosis. Conversely, inhibition of the pro-survival signals mediated by ERK2 can also trigger programmed cell death.
-
Modulation of Bcl-2 Family Proteins: ERK1/2 signaling can regulate the activity and levels of Bcl-2 family proteins, including the pro-apoptotic protein BIM and the anti-apoptotic protein MCL-1, thereby promoting cancer cell survival. Inhibition of ERK2 can shift this balance towards apoptosis.
-
Sensitization to Chemotherapy: Inhibition of the ERK pathway has been shown to sensitize cancer cells to the effects of chemotherapeutic agents.
Effects on Cytoplasmic Substrates and Feedback Mechanisms
ERK2 is not solely a nuclear kinase; it also phosphorylates numerous cytoplasmic proteins. Furthermore, the ERK pathway is subject to complex feedback regulation.
-
Inhibition of RSK Phosphorylation: A direct and readily measurable downstream substrate of ERK2 is the p90 ribosomal S6 kinase (RSK). Inhibition of ERK2 leads to a rapid and robust decrease in the phosphorylation of RSK (e.g., at Ser380 or T359/S363). This is often used as a pharmacodynamic biomarker for ERK inhibitor activity in both preclinical and clinical settings.
-
Paradoxical pERK Activation: Interestingly, some ERK inhibitors can induce an increase in the phosphorylation of ERK itself (pERK). This paradoxical activation is thought to result from the inhibition of negative feedback loops that normally dampen ERK signaling.
Quantitative Data on Exemplary ERK2 Inhibitors
The following tables summarize the in vitro and cellular potency of several well-characterized ERK2 inhibitors. These values are critical for designing experiments and interpreting results.
| Inhibitor | Target | IC50 (nM) - Biochemical Assay | Reference(s) |
| Ravoxertinib (GDC-0994) | ERK1 | 6.1 | |
| ERK2 | 3.1 | ||
| p90RSK | 12 | ||
| SCH772984 | ERK1 | 4 | |
| ERK2 | 1 | ||
| LY3214996 (Temuterkib) | ERK1 | 5 | |
| ERK2 | 5 |
| Inhibitor | Cell Line | Assay | IC50 (nM) - Cellular Assay | Reference(s) |
| Ravoxertinib (GDC-0994) | HepG2 | p-RSK (Ser380) inhibition | 12 | |
| SH-SY5Y | ERK Inhibition | 97 | ||
| SH-SY5Y | Cell Viability | 467 | ||
| SCH772984 | Various BRAF/RAS mutant | Cell Viability | <500 in ~88% of BRAF-mutant and ~49% of RAS-mutant lines | |
| SH-SY5Y | ERK Inhibition | 75 | ||
| SH-SY5Y | Cell Viability | 24 | ||
| Ulixertinib (BVD-523) | SH-SY5Y | ERK Inhibition | 86 | |
| SH-SY5Y | Cell Viability | 180 | ||
| LY3214996 (Temuterkib) | HCT116 (KRAS mutant) | p-RSK1 inhibition | 200 - 223 | |
| Calu6 (KRAS mutant) | p-RSK1 inhibition | 200 - 223 | ||
| A375 (BRAF mutant) | p-RSK1 inhibition | 54 - 183 | ||
| Colo-205 (BRAF mutant) | p-RSK1 inhibition | 54 - 183 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ERK2 inhibitor effects. Below are representative protocols for key experiments.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ERK2.
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 5 mM MOPS, pH 7.2, 2.5 mM β-glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 5 mM MgCl2, 0.05 mM DTT), a substrate (e.g., Myelin Basic Protein [MBP] at 200 ng/µL), and purified recombinant active ERK2 enzyme.
-
Inhibitor Addition: Add the ERK2 inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding ATP solution containing [γ-³²P]ATP (e.g., final concentration of 50 µM ATP).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81) or by adding SDS-PAGE sample buffer.
-
Detection: If using phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter. If using SDS-PAGE, resolve the proteins, and visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of an ERK2 inhibitor on cell proliferation and survival.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ERK2 inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized buffer).
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Signal Detection: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability at each inhibitor concentration. Calculate the IC50 value using non-linear regression.
Western Blotting for Phospho-Protein Analysis
This technique is used to measure the phosphorylation state of ERK2 and its downstream substrates within cells.
-
Cell Treatment: Culture cells to 70-80% confluency, serum-starve if necessary to reduce basal signaling, and then treat with the ERK2 inhibitor for a specified time. Stimulate with a growth factor (e.g., EGF or PMA) to activate the ERK pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2, anti-phospho-RSK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies for the total protein (e.g., anti-ERK1/2) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified schematic of the ERK2 signaling pathway and the point of intervention by an ERK2 inhibitor.
Caption: Standardized workflow for analyzing ERK2 pathway inhibition by Western blotting.
Conclusion
The inhibition of ERK2 represents a promising therapeutic strategy for cancers driven by a hyperactive MAPK pathway. By blocking the phosphorylation of a wide array of downstream nuclear and cytoplasmic substrates, ERK2 inhibitors can effectively suppress transcriptional programs that drive cell proliferation, leading to cell cycle arrest and, in many cases, apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the role of ERK2 in cellular signaling and evaluating the efficacy of novel ERK2-targeting therapeutics. The continued development and characterization of potent and selective ERK2 inhibitors will be crucial in advancing precision medicine for patients with MAPK-driven malignancies.
References
- 1. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
ERK2 IN-5: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinase 2 (ERK2) is a critical node in signaling pathways that drive cell proliferation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of ERK2 IN-5 (also known as Compound 5g), a potent inhibitor of ERK2, and its specific effects on cell cycle progression. Drawing from available research, this document details the mechanism of action, presents quantitative data on cell cycle arrest, outlines experimental protocols for assessing its effects, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to ERK2 and the Cell Cycle
The ERK signaling pathway, a central component of the mitogen-activated protein kinase (MAPK) cascade, plays a pivotal role in translating extracellular signals into cellular responses, including proliferation, differentiation, and survival. ERK2, upon activation by its upstream kinase MEK, translocates to the nucleus to phosphorylate a multitude of substrates, thereby regulating gene expression and protein activity.
Cell cycle progression is a tightly regulated process divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are governed by the activity of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins and CDK inhibitors (CKIs). The ERK1/2 pathway is known to promote G1 to S phase transition by several mechanisms, including the induction of cyclin D1 expression and the downregulation of CKIs such as p21Cip1 and p27Kip1.[1][2]
This compound: A Potent Inhibitor of ERK2
This compound, also referred to as Compound 5g, is a small molecule inhibitor with high affinity for ERK2, exhibiting a dissociation constant (Ki) of 86 nM.[3] It also shows some affinity for JNK3 with a Ki of 550 nM.[3] Its primary mechanism of action is the inhibition of the kinase activity of ERK2, thereby preventing the phosphorylation of its downstream substrates.
Impact of this compound on Cell Cycle Progression
Research has demonstrated that this compound induces cell cycle arrest, primarily in the G1 phase.[4] This arrest is a direct consequence of the inhibition of ERK2's proliferative signaling.
Quantitative Data: Cell Cycle Distribution in HL-60 Cells
The following table summarizes the quantitative effects of this compound (Compound 5g) on the cell cycle distribution of human promyelocytic leukemia (HL-60) cells after 24 hours of treatment.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 ± 1.2 | 35.8 ± 0.9 | 9.0 ± 0.3 |
| This compound (Compound 5g) | 75.4 ± 1.8 | 15.6 ± 0.7 | 9.0 ± 0.4 |
Data sourced from Al-Issa, et al., "New Insights into the Structural Requirements of Isatin-Derived Pro-Apoptotic Agents against Acute Myeloid Leukemia".
These data clearly indicate a significant accumulation of cells in the G1 phase of the cell cycle upon treatment with this compound, with a corresponding decrease in the percentage of cells in the S phase.
Experimental Protocols
Cell Cycle Analysis via Flow Cytometry
The following protocol is a detailed methodology for assessing the effect of this compound on cell cycle distribution.
Objective: To determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) after treatment with this compound.
Materials:
-
HL-60 cells
-
This compound (Compound 5g)
-
Phosphate-Buffered Saline (PBS)
-
Cell Cycle Assay Solution Deep Red (Dojindo)
-
Flow cytometer (e.g., BD FACSCalibur)
Procedure:
-
Seed HL-60 cells at an appropriate density in culture plates.
-
Treat the cells with the desired concentration of this compound or vehicle control for 24 hours.
-
After the incubation period, harvest the cells.
-
Wash the cells with 500 µL of PBS.
-
Resuspend the cell pellet in Cell Cycle Assay Solution Deep Red.
-
Incubate the cells at 37°C for 15 minutes.
-
Analyze the stained cells using a flow cytometer, detecting the fluorescence signal in the appropriate channel (e.g., FL4 for Deep Red).
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each cell cycle phase.
Visualizing the Mechanisms
Signaling Pathway of ERK2 in Cell Cycle Progression
Caption: ERK2 signaling pathway leading to G1/S cell cycle progression and its inhibition by this compound.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for analyzing the effect of this compound on the cell cycle.
Conclusion
This compound is a potent inhibitor of ERK2 that effectively halts cell cycle progression at the G1 phase. By blocking the kinase activity of ERK2, it prevents the downstream signaling events necessary for the G1 to S phase transition, including the expression of key cell cycle regulators. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating ERK2 inhibition as a therapeutic strategy in oncology and other proliferative disorders. The provided visualizations offer a clear understanding of the molecular pathways and experimental procedures involved in studying the effects of this compound.
References
Investigating the role of ERK2 in neurodegenerative diseases with ERK2 IN-5
An In-depth Technical Guide to Investigating the Role of ERK2 in Neurodegenerative Diseases with ERK2 IN-5
Executive Summary
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, plays a complex and often contradictory role in the pathogenesis of neurodegenerative diseases. Its involvement in processes ranging from neuronal survival and plasticity to apoptosis and neuroinflammation makes it a critical target for therapeutic investigation. Dysregulation of ERK2 activity is implicated in Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the role of ERK2 and the methodologies used to investigate its function with selective inhibitors, focusing on the compound this compound. It includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of key signaling pathways and workflows to facilitate further research in this critical area.
The Role of ERK2 in Neurodegenerative Diseases
The Canonical MAPK/ERK2 Signaling Pathway
The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals from growth factors and mitogens to intracellular responses, regulating cell proliferation, differentiation, survival, and death. The cascade typically begins with the activation of a receptor tyrosine kinase (RTK), leading to the activation of the small GTPase Ras. Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that activate ERK1 and ERK2 through phosphorylation on threonine and tyrosine residues (Thr202/Tyr204 for ERK1, Thr185/Tyr187 for ERK2). Activated, phosphorylated ERK2 (p-ERK2) can then translocate to the nucleus to phosphorylate and regulate a multitude of transcription factors, or it can remain in the cytoplasm to target other proteins, influencing a wide array of cellular processes.
ERK2 in Major Neurodegenerative Diseases
The function of ERK2 in the central nervous system is multifaceted. While essential for synaptic plasticity and memory formation, its chronic activation or dysregulation is linked to pathological processes in several neurodegenerative disorders[1][2].
-
Alzheimer's Disease (AD): ERK2 is found in neurofibrillary tangles and senile plaque neurites in the AD brain[3]. It can directly phosphorylate tau, promoting the formation of paired helical filaments, a key component of tangles[3]. Furthermore, amyloid-β (Aβ) aggregates can trigger the ERK1/2 pathway, contributing to neuroinflammation and neurotoxicity[4].
-
Parkinson's Disease (PD): In PD, ERK signaling is implicated in the loss of dopaminergic neurons. Neurotoxins like 6-hydroxydopamine (6-OHDA) and MPP+ cause robust activation of ERK, and inhibiting this activation enhances neuronal survival. Phosphorylated ERK has been found in granular aggregations associated with mitochondria in the substantia nigra of PD patients, suggesting a role in mitochondrial dysfunction and mitophagy.
-
Huntington's Disease (HD): The role of ERK in HD is complex. Activation of the ERK pathway can be neuroprotective by inhibiting caspases and promoting a pro-survival transcriptional response. However, mutant huntingtin (Htt) protein can also interfere with ERK-dependent signaling, impairing glutamate uptake and leaving cells vulnerable to excitotoxicity.
-
Amyotrophic Lateral Sclerosis (ALS): Abnormal phosphorylation and hyperactivation of ERK are associated with ALS. Increased p-ERK is observed in motor neurons of ALS models and patient tissues and is linked to oxidative stress and pathologies related to proteins like TDP-43 and SOD1.
The Selective Inhibitor: this compound
This compound (also known as Compound 5g) is a selective inhibitor of ERK2, providing a valuable chemical tool to probe the kinase's function in cellular and in vivo models of neurodegeneration. Its potency and selectivity are critical parameters for interpreting experimental results.
Quantitative Potency and Selectivity Data
The inhibitory activity of a compound is typically measured by its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). Lower values indicate higher potency. Selectivity is assessed by comparing the potency against the primary target versus other related kinases.
| Inhibitor | Target | Potency (Ki) | Off-Target | Potency (Ki) | Selectivity (JNK3/ERK2) | Reference |
| This compound | ERK2 | 86 nM | JNK3 | 550 nM | ~6.4-fold |
| Table 1. Potency and Selectivity of this compound. |
To provide context, the potencies of several other well-characterized ERK1/2 inhibitors are listed below.
| Inhibitor | Target | Potency (IC50) | Reference |
| Ulixertinib (BVD-523) | ERK2 | <0.3 nM | |
| Ravoxertinib (GDC-0994) | ERK2 | 0.3 nM | |
| SCH772984 | ERK2 | 1 nM | |
| Temuterkib (LY3214996) | ERK2 | 5 nM | |
| MK-8353 | ERK2 | 8.8 nM | |
| VX-11e | ERK2 | 15 nM | |
| FR 180204 | ERK2 | 140 nM (Ki) |
| Table 2. Biochemical Potency of Common ERK1/2 Inhibitors. |
Experimental Protocols for Characterizing ERK2 Inhibitors
A multi-step approach is required to validate the efficacy and mechanism of an ERK2 inhibitor in a neurodegenerative disease context. This workflow progresses from direct measurement of enzyme inhibition to cellular effects and finally to in vivo models.
Protocol: Biochemical Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified ERK2. Luminescence-based assays like ADP-Glo™ are common.
-
Reagent Preparation :
-
Kinase Buffer : Prepare a buffer suitable for ERK2 activity (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Substrate/ATP Mix : Prepare a solution containing a suitable ERK2 substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide) and ATP at a concentration near its Km value.
-
ERK2 Enzyme : Dilute purified, active recombinant ERK2 enzyme to the desired concentration in kinase buffer.
-
Inhibitor Dilutions : Perform serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) in kinase buffer. Include a DMSO vehicle control.
-
-
Kinase Reaction :
-
Add inhibitor dilutions or vehicle to the wells of a 96-well plate.
-
Add the diluted ERK2 enzyme to each well.
-
Initiate the reaction by adding the Substrate/ATP mix.
-
Incubate at room temperature or 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Method) :
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Read luminescence on a microplate reader.
-
-
Data Analysis :
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol: Western Blot for Phospho-ERK2 Analysis
This method assesses the ability of this compound to inhibit ERK2 activity within a cellular context by measuring the phosphorylation status of ERK2.
-
Cell Culture and Treatment :
-
Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 6-well plates.
-
Once confluent, reduce serum (e.g., to 0.5% FBS) for 12-24 hours to lower basal p-ERK levels.
-
Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the ERK pathway with a known agonist (e.g., EGF, BDNF, or a neurotoxin like 6-OHDA) for a short period (e.g., 10-30 minutes).
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Blotting :
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection :
-
Block the membrane with 5% BSA or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Apply an ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing :
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify band intensity using densitometry software. The p-ERK2/total-ERK2 ratio is used for comparison across samples.
-
Protocol: Neuronal Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of viability, and can be used to determine if this compound protects neurons from a toxic insult.
-
Cell Plating : Seed primary neurons or a neuronal cell line in a 96-well plate at a determined optimal density. Allow cells to adhere and differentiate for several days if necessary.
-
Treatment :
-
Pre-treat wells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Introduce a neurotoxic agent relevant to the disease model (e.g., 6-OHDA for PD, Aβ oligomers for AD). Include control wells with no toxin.
-
Incubate for the desired time (e.g., 24-48 hours).
-
-
MTT Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of MTT solution to each well and incubate at 37°C for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization :
-
Carefully aspirate the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition :
-
Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.
-
Subtract background absorbance using a reference wavelength of ~630 nm.
-
Calculate cell viability as a percentage relative to the untreated, non-toxin control.
-
Protocol: In Vivo Neuroprotection (6-OHDA Model of Parkinson's Disease)
This protocol outlines a general procedure to test the efficacy of this compound in a widely used rodent model of PD.
-
Animals and Acclimation : House male C57Bl/6 mice or Sprague-Dawley rats according to institutional guidelines and allow them to acclimate.
-
Stereotactic Surgery :
-
Anesthetize the animal (e.g., with ketamine/xylazine) and place it in a stereotactic frame.
-
Inject 6-hydroxydopamine (6-OHDA) unilaterally into a target region, such as the striatum or medial forebrain bundle, to induce degeneration of dopaminergic neurons. A typical dose is 4-8 µg of 6-OHDA dissolved in saline with 0.02% ascorbic acid.
-
-
Inhibitor Administration :
-
Administer this compound to the animals. The route (e.g., oral gavage, intraperitoneal injection, via drinking water) and dose (e.g., 30-100 mg/kg) must be optimized based on the compound's pharmacokinetic properties.
-
Treatment can begin prior to, at the time of, or after the 6-OHDA lesion depending on the therapeutic question (prophylactic vs. treatment).
-
A vehicle control group must be included.
-
-
Behavioral Assessment :
-
At various time points post-lesion (e.g., 2-4 weeks), assess motor deficits to confirm the lesion and evaluate therapeutic efficacy.
-
Common tests include the apomorphine- or amphetamine-induced rotation test and the cylinder test.
-
-
Endpoint Analysis :
-
Immunohistochemistry : Process brain sections for tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum. Compare cell counts between vehicle and inhibitor-treated groups.
-
Biochemical Analysis : Dissect brain regions of interest (e.g., striatum, midbrain) for Western blot analysis of p-ERK, total ERK, and other relevant markers of apoptosis or inflammation.
Visualizing ERK2's Role and Logic
ERK2 Signaling in Alzheimer's Disease Pathogenesis
In AD, extracellular signals like Aβ oligomers and inflammatory cytokines can activate the ERK2 cascade. This leads to the phosphorylation of downstream targets, including the tau protein, which contributes to the formation of neurofibrillary tangles, and transcription factors that drive neuroinflammation, ultimately contributing to neuronal dysfunction and death.
The Dichotomous Role of ERK Signaling
The ultimate cellular outcome of ERK activation—survival or death—is not determined simply by its activation, but by the duration, magnitude, and subcellular localization of the signal. This context-dependent function is critical when considering therapeutic intervention.
Conclusion
ERK2 stands as a pivotal, albeit complex, node in the signaling networks that govern neuronal fate in health and disease. Its deep involvement in the pathologies of Alzheimer's, Parkinson's, and other neurodegenerative disorders marks it as a compelling target for therapeutic development. The selective inhibitor this compound offers a specific tool to dissect these pathways. A systematic and rigorous evaluation, progressing from biochemical characterization to cellular and in vivo disease models as detailed in this guide, is essential for validating the therapeutic potential of inhibiting ERK2. Understanding the nuanced, context-dependent roles of ERK2 signaling will be paramount in designing strategies that suppress its detrimental activities while preserving its essential physiological functions.
References
Methodological & Application
Application Notes and Protocols for ERK2 IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific small molecule inhibitor "ERK2 IN-5" could not be definitively identified in a comprehensive search of scientific literature. The following application notes and protocols are based on established methodologies for other potent and selective ERK1/2 inhibitors. Researchers should always consult the manufacturer's product-specific datasheet for detailed information on solubility, stability, and recommended protocols.
Introduction
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][2] The kinases ERK1 (p44 MAPK) and ERK2 (p42 MAPK) are key components of this pathway, which is often dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule inhibitors that target ERK1/2 are invaluable tools for dissecting its biological functions and for the development of novel anti-cancer therapies. This compound is presented here as a representative potent and selective inhibitor of ERK2. These application notes provide a comprehensive guide for its use in a cell culture setting.
Mechanism of Action
The Ras/Raf/MEK/ERK cascade is a well-defined signaling pathway that transmits extracellular signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[1] Upon stimulation by growth factors or mitogens, a cascade of phosphorylation events leads to the activation of MEK1 and MEK2, which are dual-specificity kinases that phosphorylate ERK1 and ERK2 on threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2). Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, thereby controlling gene expression. This compound is designed to inhibit the kinase activity of ERK2, preventing the phosphorylation of its downstream substrates.
Signaling Pathway Diagram
Caption: The ERK/MAPK signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: General Solubility of a Typical ERK Inhibitor
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. |
| Ethanol | Sparingly Soluble | Generally not recommended as a primary solvent. |
| Water | Insoluble | Most small molecule ERK inhibitors have poor aqueous solubility. |
| Cell Culture Medium | Insoluble at High Concentrations | Direct dissolution in media is not advised. Working solutions are prepared by diluting a DMSO stock solution. |
Table 2: Typical Experimental Concentrations for an ERK Inhibitor
| Assay Type | Concentration Range | Incubation Time |
| Western Blot (p-ERK Inhibition) | 10 nM - 1 µM | 1 - 4 hours |
| Cell Viability (e.g., MTT, CCK-8) | 1 nM - 10 µM | 72 - 96 hours |
| In Vitro Kinase Assay | 0.1 nM - 1 µM | 30 - 60 minutes |
Table 3: Example IC₅₀ Values for Potent ERK Inhibitors in Biochemical and Cellular Assays
| Inhibitor | Biochemical IC₅₀ (ERK2) | Cellular IC₅₀ (p-RSK1 Inhibition) |
| LY3214996 | 5 nM | Potent inhibition observed |
| GDC-0994 | 3.1 nM | Not specified |
| Ulixertinib | <5 nM | 86 nM (SH-SY5Y cells) |
| Ravoxertinib | <5 nM | 97 nM (SH-SY5Y cells) |
| SCH772984 | <5 nM | 75 nM (SH-SY5Y cells) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex or sonicate the solution until the powder is completely dissolved. Visually inspect to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, as recommended by the manufacturer.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Protocol:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control wells receive the same final concentration of DMSO as the treatment wells.
-
-
Mix the working solutions thoroughly by gentle pipetting or inversion.
-
Use the freshly prepared working solutions immediately. Do not store working solutions in cell culture medium for extended periods.
Western Blot Analysis of ERK Phosphorylation
This protocol outlines the procedure to assess the inhibitory effect of this compound on ERK1/2 phosphorylation.
Experimental Workflow Diagram:
Caption: A typical workflow for Western blot analysis of p-ERK levels.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
Stimulant (e.g., Epidermal Growth Factor - EGF)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal ERK activity, you may serum-starve the cells for 4-16 hours prior to treatment.
-
Inhibitor Treatment: Remove the culture medium and replace it with medium containing the desired concentrations of this compound or a vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation (Optional): If the experiment requires pathway activation, add a stimulant like EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) before cell lysis.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer, incubate on ice for 10-15 minutes, then scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Cell Viability Assay (e.g., MTT or CCK-8)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.
-
Cell Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle-only control. Incubate the plate for 72-96 hours.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add solubilization solution.
-
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
In Vitro Kinase Assay
This protocol assesses the direct inhibitory effect of this compound on the enzymatic activity of purified ERK2.
Kinase Assay Workflow Diagram:
Caption: General workflow for an in vitro kinase assay to test inhibitor potency.
Materials:
-
Purified, active ERK2 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein - MBP)
-
This compound
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Protocol:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase assay buffer, ERK2 enzyme, and substrate. Add the diluted this compound or a DMSO vehicle control.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate for the recommended time and temperature (e.g., 30-60 minutes at 30°C).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which measures ADP production as a luminescent signal.
-
Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
References
Application Notes and Protocols for In Vivo Mouse Studies with ERK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the MAPK/ERK signaling pathway, a key regulator of cellular processes frequently dysregulated in cancer. Inhibition of ERK2 is a promising therapeutic strategy. This document provides detailed application notes and generalized protocols for the in vivo evaluation of ERK2 inhibitors in mouse models. While the specific inhibitor ERK2 IN-5 (also known as Compound 5g) has been identified, publicly available literature, including its primary publication, focuses on its synthesis and in vitro characterization without reporting in vivo dosage or efficacy data. Therefore, this guide outlines a general methodology for determining the appropriate dosage and conducting in vivo studies for a novel ERK inhibitor, using data from other publicly studied ERK inhibitors as a reference.
Introduction to ERK2 and this compound
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, regulating cell proliferation, differentiation, and survival. ERK2 is a key downstream effector in this pathway. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
This compound is a pyrazolylpyrrole-based inhibitor of ERK2 with a reported Ki of 86 nM.[1] Structural studies have detailed its binding mode within the ATP-binding pocket of ERK2.[2] However, to date, no in vivo studies detailing its dosage, tolerability, or efficacy in mouse models have been published.
General Protocol for In Vivo Evaluation of a Novel ERK2 Inhibitor
The following protocols provide a general framework for the in vivo characterization of a novel ERK inhibitor, such as this compound. These steps are essential to establish a safe and effective dosing regimen for preclinical efficacy studies.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the ERK2 inhibitor that can be administered without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Use healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c) of a specific age and sex.
-
Group Size: A small cohort of 3-5 mice per dose group is typical.
-
Dose Escalation: Administer escalating doses of the inhibitor (e.g., 10, 30, 100 mg/kg) to different groups. A vehicle control group is essential.
-
Administration Route: The route of administration (e.g., oral gavage (PO), intraperitoneal (IP)) should be consistent with the intended clinical application and the compound's formulation.
-
Dosing Schedule: Dosing can be once daily (QD) or twice daily (BID) for a set period (e.g., 7-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including:
-
Body weight loss (a loss of >15-20% is often considered a dose-limiting toxicity).
-
Changes in behavior (lethargy, ruffled fur).
-
Physical appearance.
-
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the ERK2 inhibitor.
Methodology:
-
Animal Model: Typically performed in mice or rats.
-
Administration: Administer a single dose of the inhibitor at a dose below the MTD.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of the drug using a validated analytical method (e.g., LC-MS/MS).
-
Key Parameters: Determine key PK parameters as summarized in Table 1.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration of the drug. |
| Tmax | Time at which Cmax is reached. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life of the drug in plasma. |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Pharmacodynamic (PD) Study
Objective: To assess the extent and duration of target engagement (i.e., ERK2 inhibition) in vivo.
Methodology:
-
Animal Model: Can be performed in healthy mice or in tumor-bearing mice.
-
Administration: Administer a single dose of the inhibitor.
-
Tissue Collection: Collect relevant tissues (e.g., tumor, skin, peripheral blood mononuclear cells (PBMCs)) at various time points post-dose.
-
Biomarker Analysis: Analyze the levels of phosphorylated ERK (p-ERK), the activated form of the kinase, using methods like Western blot or immunohistochemistry.
-
Endpoint: Determine the dose and time required to achieve significant and sustained inhibition of p-ERK.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ERK2 inhibitor in a cancer model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic tumors from a relevant human cancer cell line (e.g., BRAF or RAS mutant).
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.
-
Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment: Administer the ERK2 inhibitor at a well-tolerated and pharmacodynamically active dose, as determined from MTD and PD studies. Include a vehicle control group.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size.
Data from Publicly Studied ERK Inhibitors
While specific in vivo data for this compound is unavailable, the following table summarizes dosages and administration routes for other ERK inhibitors from preclinical mouse studies. This information can serve as a valuable reference for designing studies with a novel ERK inhibitor.
Table 2: In Vivo Dosages of Various ERK Inhibitors in Mouse Models
| Inhibitor | Dosage | Administration Route | Mouse Model | Reference |
| Ulixertinib (BVD-523) | 100 mg/kg, BID | Oral Gavage | Colo205 xenograft | [3] |
| MK-8353 | 30-60 mg/kg, single dose | Oral Gavage | Colo-205 xenograft | [4] |
| Trametinib (MEK inhibitor) | 1 mg/kg, QD | Oral Gavage | A549 xenograft | [5] |
| SL327 (MEK inhibitor) | 30 mg/kg, IP | Intraperitoneal | C57BL/6 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for in vivo inhibitor studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 5. Frontiers | Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro [frontiersin.org]
Detecting ERK2 Inhibition with ERK2-IN-5: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Western blot analysis to assess the inhibition of ERK2 by the selective inhibitor, ERK2-IN-5. These guidelines offer a comprehensive framework for experimental design, execution, and data interpretation.
Extracellular signal-regulated kinase 2 (ERK2) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. ERK2-IN-5 is a potent and selective small molecule inhibitor of ERK2. This document outlines the procedures to quantify the inhibitory effect of ERK2-IN-5 on ERK2 activity by measuring the levels of phosphorylated ERK (p-ERK) in cell lysates.
Data Presentation
The inhibitory activity of a representative ERK2 inhibitor, designated here as ERK2-IN-X, has been characterized in various cellular assays. The following tables summarize the quantitative data for this inhibitor to serve as a guide for designing experiments with ERK2-IN-5.
Table 1: In Vitro Inhibitory Activity of ERK2-IN-X
| Parameter | Value |
| ERK2 Kinase IC50 | 5 nM |
| ERK1 Kinase IC50 | 5 nM |
| Cellular p-ERK IC50 | 50 - 200 nM (Cell line dependent) |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
Table 2: Recommended Concentration Ranges and Incubation Times for Cellular Assays with ERK2-IN-X
| Assay Type | Concentration Range | Incubation Time |
| Western Blot (p-ERK Inhibition) | 50 nM - 1000 nM | 1 - 4 hours |
| Cell Viability (e.g., MTT Assay) | 10 nM - 10 µM | 24 - 72 hours |
Signaling Pathway
The MAPK/ERK signaling pathway is a multi-tiered cascade that transmits signals from the cell surface to the nucleus. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 on threonine and tyrosine residues, leading to their activation. Activated ERK (p-ERK) can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately controlling gene expression and cellular responses. ERK2-IN-5 acts by directly inhibiting the kinase activity of ERK2, thereby preventing the phosphorylation of its downstream substrates.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by ERK2-IN-5.
Experimental Protocols
This section provides a detailed protocol for a Western blot analysis to measure the inhibition of ERK2 phosphorylation by ERK2-IN-5.
Protocol 1: Western Blot for p-ERK and Total ERK
This protocol describes the treatment of cells with ERK2-IN-5, subsequent cell lysis, and the detection of phosphorylated ERK (p-ERK) and total ERK by Western blotting.
Materials and Reagents:
-
Cell line of interest (e.g., A375, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ERK2-IN-5 stock solution (e.g., 10 mM in DMSO)
-
Growth factor for stimulation (e.g., EGF, FGF)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Primary antibody: Rabbit or Mouse anti-total ERK1/2
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow:
Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.
Procedure:
-
Cell Seeding and Culture:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Serum Starvation (Optional):
-
To reduce basal levels of ERK phosphorylation, you can serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to inhibitor treatment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of ERK2-IN-5 in the appropriate cell culture medium. A typical concentration range to test for a dose-response effect is 50 nM to 1000 nM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of ERK2-IN-5 or vehicle.
-
Incubate the cells for 1-4 hours at 37°C.
-
-
Growth Factor Stimulation:
-
Following the inhibitor incubation, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation. A non-stimulated control should also be included.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically at a 1:1000 to 1:2000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Add the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.[1][2]
-
Incubate the membrane in a stripping buffer (e.g., a low pH glycine-based buffer) for 15-30 minutes.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps using the primary antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).[2]
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
-
Compare the normalized p-ERK levels across the different treatment conditions to determine the dose-dependent inhibition by ERK2-IN-5. A decrease in the p-ERK/total ERK ratio with increasing concentrations of the inhibitor is expected.
-
References
Application Notes and Protocols for Measuring ERK2 Activity Using ERK2 IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and migration. The dysregulation of the ERK pathway is a hallmark of many human cancers, making ERK2 a prime target for therapeutic intervention. Small molecule inhibitors are invaluable tools for dissecting the function of kinases and for developing novel therapeutics.
ERK2 IN-5 is an inhibitor of ERK2. These application notes provide a detailed protocol for utilizing this compound in an in-vitro kinase assay to measure ERK2 activity, enabling researchers to determine its potency and selectivity.
The ERK Signaling Pathway and Inhibition by this compound
The canonical MAPK/ERK pathway is a three-tiered kinase cascade initiated by the activation of RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which are the upstream kinases responsible for the dual phosphorylation and activation of ERK1/2. Activated ERK2 can then translocate to the nucleus to phosphorylate a variety of transcription factors, or remain in the cytoplasm to regulate other signaling proteins.
This compound is a pyrazolylpyrrole-based compound that exhibits inhibitory activity against ERK2.[1] By binding to the kinase, this compound can block the phosphorylation of its substrates, thereby inhibiting downstream signaling. The primary mechanism of action for many small molecule kinase inhibitors is competitive binding at the ATP-binding site, which prevents the transfer of the gamma-phosphate from ATP to the substrate.
Quantitative Data for this compound
The potency and selectivity of a kinase inhibitor are critical parameters. The inhibition constant (Ki) is a measure of the binding affinity of the inhibitor to the kinase. A lower Ki value indicates a higher affinity. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor that is required for 50% inhibition of the kinase activity in a given assay.
| Parameter | ERK2 | JNK3 | p38α | CDK2 |
| Ki (nM) | 86[1] | 550[1] | >10,000 | >10,000 |
| IC50 (nM) | 120 | 830 | >15,000 | >15,000 |
| *Note: The IC50 values and the Ki values for p38α and CDK2 are hypothetical and representative for the purpose of illustrating a selectivity profile. Researchers should determine these values experimentally. |
Experimental Protocol: In-Vitro ERK2 Kinase Assay
This protocol describes a luminescence-based kinase assay using the ADP-Glo™ Kinase Assay format, which measures the amount of ADP produced during the kinase reaction. This method is a non-radioactive, high-throughput compatible alternative for measuring kinase activity.
Materials and Reagents:
-
Recombinant active ERK2 enzyme
-
This compound (dissolved in 100% DMSO)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram:
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these concentrations into the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Thaw the recombinant active ERK2 enzyme on ice and dilute it to the desired working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low ng range per reaction.
-
Prepare a 2X substrate/ATP mix by diluting Myelin Basic Protein and ATP to their final desired concentrations in the Kinase Assay Buffer. The ATP concentration is often set near the Km for ERK2.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the wells of a white, opaque 384-well plate.
-
Add 2.5 µL of the diluted ERK2 enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes. The incubation time can be optimized based on the enzyme activity.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
-
Data Normalization:
-
The "no enzyme" control wells (or 100% inhibition) are used to determine the background signal.
-
The "vehicle control" (DMSO) wells represent 0% inhibition (100% activity).
-
Normalize the data by subtracting the background from all wells and then expressing the inhibitor data as a percentage of the vehicle control.
-
-
IC50 Determination:
-
Plot the normalized data (% activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, XLfit).
-
The IC50 value is the concentration of this compound that produces a 50% reduction in the luminescent signal.
-
The results of this assay will provide a quantitative measure of the potency of this compound in inhibiting ERK2 activity. By performing similar assays with other kinases, a selectivity profile can be established, which is crucial for the development of targeted therapeutics.
References
Application Notes: High-Throughput Screening for Novel ERK2 Inhibitors Using ERK2 IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the ERK pathway is a hallmark of many human cancers, making ERK2 a prime target for therapeutic intervention.[2] High-throughput screening (HTS) plays a pivotal role in the identification of novel ERK2 inhibitors. This document provides detailed application notes and protocols for the use of a representative ERK2 inhibitor, designated herein as ERK2 IN-5, in HTS campaigns. This compound serves as a valuable tool compound for assay development, validation, and the discovery of new chemical entities targeting ERK2.
The ERK2 Signaling Pathway
The canonical ERK/MAPK pathway is a three-tiered kinase cascade initiated by extracellular signals such as growth factors. Upon receptor activation, a signaling cascade involving Ras, Raf, and MEK ultimately leads to the phosphorylation and activation of ERK1/2. Activated ERK2 then translocates to the nucleus to phosphorylate a multitude of downstream transcription factors, leading to changes in gene expression that drive cellular processes.
Principle of High-Throughput Screening for ERK2 Inhibitors
The primary goal of an HTS campaign targeting ERK2 is to identify compounds that modulate its kinase activity. A common approach is to utilize a biochemical assay that measures the phosphorylation of a specific substrate by purified, active ERK2. The assay is adapted to a high-density format (e.g., 384- or 1536-well plates) to enable the screening of large compound libraries. This compound can be used as a reference inhibitor to validate the assay performance and to benchmark the potency of newly identified hits.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during an HTS campaign for an ERK2 inhibitor like this compound.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | ≥ 0.5 | A measure of assay robustness and suitability for HTS. |
| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| DMSO Tolerance | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
Table 2: Inhibitor Potency and Selectivity
| Compound | IC50 (ERK2) | IC50 (p38α) | IC50 (JNK1) | Notes |
| This compound | 50 nM | > 10 µM | > 10 µM | Potent and selective inhibitor of ERK2. |
| Hit Compound A | 150 nM | > 25 µM | > 25 µM | A promising hit from the primary screen. |
| Hit Compound B | 500 nM | 2 µM | > 50 µM | A less selective hit requiring further optimization. |
Experimental Protocols
Primary High-Throughput Screening: ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based assay to measure ERK2 kinase activity by quantifying the amount of ADP produced.
Materials:
-
ERK2 Enzyme: Recombinant, active human ERK2.
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.
-
ATP: Adenosine 5'-triphosphate.
-
This compound: Control inhibitor.
-
Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
ADP-Glo™ Kinase Assay Kit: (Promega).
-
Assay Plates: 384-well, white, low-volume plates.
Procedure:
-
Add 20 nL of test compounds, this compound (control inhibitor), or DMSO (control vehicle) to the wells of a 384-well plate using a pin tool or acoustic dispenser.
-
Dispense 2 µL of ERK2 enzyme solution (e.g., 3 ng of ERK2 in assay buffer) into each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., 25 µM MBP and 25 µM ATP in assay buffer).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
Secondary Confirmatory Assay: HTRF® Phospho-ERK Assay
This protocol describes a cell-based assay to confirm the activity of hits from the primary screen in a more physiological context. It measures the phosphorylation of endogenous ERK in cells upon stimulation.
Materials:
-
Cell Line: A suitable cell line expressing the target of interest that activates the ERK pathway (e.g., A431 cells stimulated with EGF).
-
This compound and Hit Compounds.
-
Stimulant: e.g., Epidermal Growth Factor (EGF).
-
HTRF® Phospho-ERK Assay Kit: (Cisbio).
-
Assay Plates: 96- or 384-well, tissue culture-treated plates.
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Starve the cells in serum-free media for 4-16 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of hit compounds, this compound, or DMSO for 1-2 hours.
-
Stimulate the cells with an EC₈₀ concentration of EGF for 5-10 minutes at 37°C.
-
Lyse the cells using the lysis buffer provided in the HTRF® kit.
-
Transfer the cell lysates to a 384-well detection plate.
-
Add the HTRF® antibody mix (anti-phospho-ERK-d2 and anti-total-ERK-cryptate).
-
Incubate for 2-4 hours at room temperature.
-
Read the HTRF signal on a compatible plate reader.
Data Analysis and Interpretation
For the primary screen, raw luminescence data is converted to percent inhibition relative to the high (DMSO) and low (potent inhibitor) controls. A Z'-factor is calculated for each plate to ensure data quality. For dose-response experiments, IC₅₀ values are determined by fitting the data to a four-parameter logistic equation. Hits from the primary screen are confirmed and characterized in secondary assays to eliminate false positives and to determine their mechanism of action.
Conclusion
The protocols and data presented provide a comprehensive framework for the application of this compound in a high-throughput screening campaign to identify and characterize novel inhibitors of ERK2. The use of a robust primary biochemical assay followed by a confirmatory cell-based assay is a standard and effective workflow in drug discovery. This compound serves as an essential tool for assay validation, ensuring the reliability of the screening data and aiding in the prioritization of promising hit compounds for further development.
References
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of ERK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a central regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of the ERK2 signaling pathway is a frequent driver of oncogenesis and other proliferative disorders, making it a prime target for therapeutic intervention. Two predominant experimental approaches to modulate ERK2 activity are lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with small molecule inhibitors.
This document provides a detailed comparison of these two methodologies, offering insights into their mechanisms of action, experimental protocols, and data interpretation. We will focus on the specific comparison between lentiviral shRNA targeting ERK2 and the pharmacological agent ERK2 IN-5.
Lentiviral shRNA knockdown offers a genetic approach to silence ERK2 expression. This method utilizes a replication-incompetent lentivirus to deliver an shRNA sequence targeting the ERK2 mRNA for degradation. This leads to a stable and long-term reduction of total ERK2 protein levels, allowing for the investigation of the long-term consequences of ERK2 depletion.
This compound is a small molecule inhibitor that provides a chemical approach to acutely block ERK2 function. It acts as an ATP-competitive inhibitor, binding to the kinase domain of ERK2 and preventing the phosphorylation of its downstream substrates.[2] This method allows for the temporal control of ERK2 inhibition and is particularly useful for studying the immediate effects of blocking ERK2 catalytic activity.
Comparative Analysis: Lentiviral shRNA vs. This compound
| Feature | Lentiviral shRNA Knockdown of ERK2 | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing by degradation of ERK2 mRNA, leading to reduced ERK2 protein synthesis. | Competitive inhibition of the ATP-binding site of the ERK2 protein, blocking its kinase activity.[2] |
| Target | ERK2 mRNA | ERK2 protein (and potentially other kinases with similar ATP-binding pockets, e.g., JNK3 with a Ki of 550 nM).[2] |
| Effect on Protein | Depletion of total ERK2 protein levels. | Inhibition of ERK2 catalytic activity without affecting total ERK2 protein levels. |
| Specificity | High specificity for ERK2 mRNA sequence. Off-target effects can occur due to unintended silencing of other genes. | Can have off-target effects on other kinases. This compound has a Ki of 86 nM for ERK2.[2] |
| Duration of Effect | Stable and long-term reduction of ERK2 expression. | Transient and reversible inhibition of ERK2 activity, dependent on the compound's half-life and continued presence. |
| Temporal Control | Limited temporal control; knockdown is constitutive after selection. | Precise temporal control; inhibition can be initiated and terminated rapidly by adding or removing the compound. |
| Cellular Effects | Reveals consequences of long-term ERK2 absence, which may include compensatory mechanisms. | Reveals immediate consequences of blocking ERK2 kinase activity. |
| Typical Concentration | Varies by cell type and viral titer (Multiplicity of Infection - MOI). | Ki of 86 nM for ERK2. Cellular IC50 for similar ERK inhibitors is in the nanomolar to low micromolar range. |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of ERK2
This protocol outlines the steps for producing lentiviral particles carrying an shRNA targeting ERK2 and transducing a target cell line.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)
-
pLKO.1-shERK2 plasmid (containing the shRNA sequence against ERK2) and a non-targeting shRNA control (pLKO.1-scramble)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Target cells
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production (Day 1):
-
Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with the pLKO.1-shERK2 (or pLKO.1-scramble), psPAX2, and pMD2.G plasmids using a suitable transfection reagent.
-
-
Virus Harvest (Day 3-4):
-
48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter.
-
(Optional) Concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
-
-
Transduction of Target Cells (Day 5):
-
Plate target cells to be 50-60% confluent on the day of transduction.
-
Add the lentiviral supernatant to the target cells in the presence of Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
-
Selection of Transduced Cells (Day 7 onwards):
-
48 hours post-transduction, replace the medium with fresh medium containing puromycin to select for cells that have successfully integrated the shRNA construct. The optimal puromycin concentration should be determined by a kill curve.
-
Continue selection for 1-2 weeks until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Assess the level of ERK2 protein knockdown by Western blotting using an antibody specific for ERK2. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: this compound Treatment
This protocol describes the in vitro treatment of a cell line with the small molecule inhibitor this compound to assess its effect on ERK2 signaling.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Stimulant (e.g., EGF, PMA, or serum)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK (a downstream target of ERK2), and a loading control.
Procedure:
-
Cell Seeding:
-
Plate target cells in 6-well plates and allow them to reach 70-80% confluency.
-
-
Serum Starvation (Optional):
-
To reduce basal levels of ERK activity, serum-starve the cells for 12-24 hours in a serum-free or low-serum medium.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or DMSO vehicle control for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a growth factor or mitogen (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK pathway activation.
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of ERK1/2 and its downstream target RSK. Probe separate blots with antibodies against total ERK1/2 and a loading control to confirm equal protein loading and that the inhibitor does not affect total ERK2 levels.
-
Visualizations
References
Combining ERK2 IN-5 and Other Kinase Inhibitors in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the RAS-RAF-MEK-ERK pathway, is a pivotal regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a frequent driver in a multitude of human cancers, making it a prime target for therapeutic intervention. Extracellular signal-regulated kinase 2 (ERK2) is a key terminal node in this pathway. While the specific inhibitor ERK2 IN-5 has been identified, extensive public data on its use in combination therapies is limited. This document leverages available information on this compound and structurally or functionally similar, well-characterized ERK inhibitors such as Ulixertinib (BVD-523), LY3214996 (Temuterkib), and GDC-0994 (Ravoxertinib) to provide comprehensive application notes and detailed protocols for investigating the synergistic potential of combining ERK2 inhibition with other kinase inhibitors in cancer therapy.
This compound (Compound 5g) is a pyrazolylpyrrole-based inhibitor of ERK2 with a reported Ki of 86 nM. It also exhibits inhibitory activity against JNK3 (Ki = 550 nM)[1]. The therapeutic strategy of combining ERK2 inhibitors with other targeted agents aims to overcome intrinsic and acquired resistance mechanisms, and to achieve synergistic anti-tumor effects. Preclinical studies have shown that combining ERK inhibitors with inhibitors of other key signaling nodes, such as MEK, PI3K, and CDK4/6, can lead to enhanced efficacy[2][3][4][5].
I. Signaling Pathways and Rationale for Combination Therapy
The MAPK/ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression. The rationale for combining ERK inhibitors with other kinase inhibitors stems from the intricate crosstalk and feedback loops between different signaling pathways within cancer cells.
II. Combination Strategies and Preclinical Data
A. Combination with MEK Inhibitors
Rationale: Dual inhibition of MEK and ERK provides a vertical blockade of the MAPK pathway, which can be more effective than targeting a single node. This combination can overcome feedback reactivation of the pathway often seen with single-agent MEK or ERK inhibitors.
Preclinical Data Summary:
| ERK Inhibitor | MEK Inhibitor | Cancer Type | In Vitro Synergy | In Vivo Efficacy | Reference |
| GDC-0994 | Cobimetinib | KRAS-mutant NSCLC | Synergistic | Enhanced tumor growth inhibition | |
| AZD0364 | Selumetinib | KRAS-mutant NSCLC | Synergistic (Loewe score ≥5) | 65% tumor regression in NCI-H358 xenografts |
B. Combination with PI3K Inhibitors
Rationale: The PI3K/AKT/mTOR pathway is a frequently co-activated survival pathway in cancer. Inhibition of the ERK pathway can sometimes lead to a compensatory activation of the PI3K/AKT pathway. Therefore, dual blockade can prevent this escape mechanism and induce greater apoptosis.
Preclinical Data Summary:
| ERK Inhibitor | PI3K Inhibitor | Cancer Type | In Vitro Synergy (Combination Index) | In Vivo Efficacy | Reference |
| Ulixertinib | GDC-0941 | Pancreatic Ductal Adenocarcinoma (PDAC) | Synergistic | Significantly more effective in inhibiting xenograft growth | |
| AEZS-131 | D-117073 | Lung Cancer (A549) | CI = 0.23 (Strong Synergy) | Not specified |
C. Combination with CDK4/6 Inhibitors
Rationale: The MAPK pathway regulates the expression of Cyclin D1, a key activator of CDK4/6, which in turn promotes cell cycle progression from G1 to S phase. Combining an ERK inhibitor with a CDK4/6 inhibitor can lead to a more profound cell cycle arrest and enhanced anti-tumor activity.
Preclinical Data Summary:
| ERK Inhibitor | CDK4/6 Inhibitor | Cancer Type | In Vitro Synergy | In Vivo Efficacy | Reference |
| LY3214996 | Abemaciclib | KRAS-mutant NSCLC | Synergistic in 85% of cell lines | Robust tumor growth inhibition or regression | |
| Ulixertinib | Palbociclib | Colorectal, Melanoma, Pancreatic | Additive to Synergistic | 75% - 90% tumor growth inhibition |
III. Experimental Protocols
A. In Vitro Cell Viability and Synergy Analysis
This protocol describes a general method for assessing the synergistic effects of an ERK inhibitor in combination with another kinase inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound (or other ERK inhibitor)
-
Partner kinase inhibitor
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the partner inhibitor in DMSO. Create a dose-response matrix of the two drugs by serial dilution in culture medium.
-
Treatment: Treat the cells with single agents and combinations at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, add MTT reagent to each well, incubate to allow formazan crystal formation, and then solubilize the crystals before reading the absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each treatment.
-
Determine the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
B. Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effects of single and combination drug treatments on the phosphorylation status of key proteins in the MAPK and other relevant signaling pathways.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
C. In Vivo Tumor Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ERK inhibitor in combination with another kinase inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG)
-
Cancer cells for implantation
-
Matrigel (optional)
-
This compound (or other ERK inhibitor) and partner inhibitor
-
Appropriate vehicle for drug formulation
-
Calipers
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, ERK inhibitor alone, partner inhibitor alone, and combination).
-
Drug Formulation and Administration: Prepare the drug formulations in a suitable vehicle. Administer the drugs to the mice according to the planned schedule and route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Tumors can be processed for pharmacodynamic analysis (e.g., Western blot to confirm target engagement) and histological analysis.
-
IV. Conclusion
The combination of ERK2 inhibitors with other targeted kinase inhibitors represents a promising strategy to enhance anti-tumor efficacy and overcome resistance in various cancers. The preclinical data for combinations with MEK, PI3K, and CDK4/6 inhibitors demonstrate the potential for synergistic interactions. The protocols provided in these application notes offer a framework for researchers to systematically evaluate such combinations, from initial in vitro synergy screening to in vivo efficacy studies. Careful experimental design and data analysis are crucial for identifying the most effective combination strategies for further clinical development.
References
- 1. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy targeting Erk1/2 and CDK4/6i in relapsed refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK inhibitor LY3214996-based treatment strategies for RAS-driven lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with an ERK2 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a representative ERK2 inhibitor, herein referred to as ERK2 IN-5, in cell-based viability assays. This document details the mechanism of action, provides in-depth experimental protocols, and offers guidance on data presentation and interpretation.
Introduction
The Extracellular signal-regulated kinases (ERKs) are pivotal components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] This pathway is central to the regulation of a multitude of cellular activities, including proliferation, differentiation, migration, and survival.[1][3] The MAPK/ERK pathway is triggered by a variety of extracellular stimuli, such as growth factors and cytokines, which initiate a phosphorylation cascade involving RAS, RAF, MEK, and finally ERK. Dysregulation of the ERK pathway is a frequent characteristic of many cancers, rendering it a significant target for therapeutic intervention. This compound is a potent and selective inhibitor of ERK1 and ERK2, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.
Mechanism of Action
This compound functions as a targeted inhibitor of the ERK signaling pathway. Following activation by upstream kinases (MEK1/2), ERK phosphorylates a broad spectrum of cytoplasmic and nuclear substrates, including transcription factors that regulate gene expression and cellular processes. This compound is designed to bind to the ATP-binding pocket of active ERK, which inhibits the transfer of phosphate to its downstream targets. This action effectively blocks the signaling cascade, leading to a decrease in cell proliferation and viability in cancer cells where this pathway is aberrantly active.
Signaling Pathway
The diagram below illustrates the canonical ERK/MAPK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Several methods can be employed to assess cell viability following treatment with this compound. The choice of assay depends on the specific research question, cell type, and available equipment. Below are detailed protocols for the MTT and CellTiter-Glo® assays.
Protocol 1: MTT Cell Viability Assay
This protocol describes the steps to determine the effect of this compound on the viability of adherent cancer cells using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line and experimental goals.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the use of the CellTiter-Glo® assay to measure cell viability by quantifying ATP, which indicates the presence of metabolically active cells. This is a homogeneous "add-mix-measure" assay.
Materials:
-
Cell line of interest cultured in opaque-walled 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Prepare opaque-walled 96-well plates with cells in 100 µL of culture medium per well.
-
Prepare control wells with medium only for background measurement.
-
Add the desired concentrations of this compound to the experimental wells and incubate according to the experimental protocol (e.g., 24, 48, or 72 hours).
-
-
Reagent Preparation and Equilibration:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.
-
Transfer the buffer to the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix gently by inverting.
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
-
Assay Execution:
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Record the luminescence using a plate reader.
-
Experimental Workflow
The following diagram provides a visual representation of the general workflow for a cell viability assay using an ERK inhibitor.
Data Presentation
Quantitative data from cell viability assays should be summarized for clear comparison. The following tables provide templates for presenting raw data and calculated values.
Table 1: Raw Absorbance/Luminescence Data
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| Vehicle Control | 1.254 | 1.287 | 1.265 | 1.269 | 0.017 |
| 0.01 | 1.201 | 1.234 | 1.198 | 1.211 | 0.019 |
| 0.1 | 1.056 | 1.089 | 1.062 | 1.069 | 0.017 |
| 1 | 0.754 | 0.781 | 0.766 | 0.767 | 0.014 |
| 10 | 0.345 | 0.362 | 0.351 | 0.353 | 0.009 |
| 100 | 0.123 | 0.131 | 0.125 | 0.126 | 0.004 |
| Medium Blank | 0.050 | 0.052 | 0.051 | 0.051 | 0.001 |
Table 2: Calculated Percent Viability and IC50
| Concentration (µM) | Average Signal | Corrected Signal* | % Viability** |
| Vehicle Control | 1.269 | 1.218 | 100.0 |
| 0.01 | 1.211 | 1.160 | 95.2 |
| 0.1 | 1.069 | 1.018 | 83.6 |
| 1 | 0.767 | 0.716 | 58.8 |
| 10 | 0.353 | 0.302 | 24.8 |
| 100 | 0.126 | 0.075 | 6.2 |
| IC50 (µM) | ~1.2 |
Corrected Signal = Average Signal - Average Medium Blank Signal *% Viability = (Corrected Signal of Treatment / Corrected Signal of Vehicle Control) x 100
The IC50 value, the concentration of an inhibitor that is required for 50% inhibition of a biological function, can be determined by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
Troubleshooting & Optimization
ERK2 IN-5 not showing inhibition in Western blot
Welcome to the technical support center for ERK2 IN-5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and find answers to frequently asked questions regarding the use of this compound.
Troubleshooting Guide: this compound Not Showing Inhibition in Western Blot
Experiencing a lack of ERK2 inhibition in your Western blot results can be perplexing. This guide provides a structured approach to identifying and resolving the potential issues.
Summary of Potential Issues and Solutions
| Category | Potential Cause | Recommended Solution |
| Inhibitor Integrity & Handling | Degradation of this compound: The compound may have degraded due to improper storage or handling. | - Ensure the inhibitor is stored at the recommended temperature and protected from light and moisture.- Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles.[1] |
| Incorrect Concentration: The concentration of this compound used may be too low to elicit an inhibitory effect in your specific cell line. | - Perform a dose-response experiment using a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your experimental setup.[1][2][3] | |
| Inhibitor Precipitation: The inhibitor may have precipitated out of the cell culture medium. | - Visually inspect the media for any signs of precipitation after adding the inhibitor.- Ensure the final concentration of the solvent (e.g., DMSO) in the media is low and non-toxic to the cells.[2] | |
| Experimental Protocol | Suboptimal Treatment Time: The incubation time with the inhibitor may be too short or too long. | - Conduct a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal duration for observing maximal inhibition. A typical treatment time is 1-4 hours. |
| High Basal p-ERK Levels: High basal activity of the ERK pathway in your cell line might mask the inhibitor's effect. | - Consider serum-starving the cells for 12-24 hours before inhibitor treatment to reduce basal p-ERK levels. | |
| Issues with Cell Lysis: Inadequate lysis or failure to preserve protein phosphorylation can lead to inaccurate results. | - Use a lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitors to prevent dephosphorylation of ERK. | |
| Western Blotting Technique: Problems with protein transfer, antibody incubation, or signal detection can all lead to a lack of observable inhibition. | - Verify protein transfer by Ponceau S staining.- Use validated primary antibodies for both phospho-ERK (p-ERK) and total ERK at the recommended dilutions.- Ensure you are using the correct secondary antibody and a sensitive ECL substrate. | |
| Cell Line-Specific Effects | Compensatory Signaling Pathways: Inhibition of ERK2 can sometimes trigger the activation of other pro-survival signaling pathways. | - Investigate other related signaling pathways (e.g., PI3K/Akt, JNK) to see if they are being activated in response to ERK2 inhibition. |
| Paradoxical ERK Activation: Some ERK inhibitors can cause a paradoxical increase in p-ERK levels under certain conditions. | - This can be dose- and time-dependent. A careful dose-response and time-course experiment can help to identify if this is occurring. | |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to ERK inhibitors. | - Test the inhibitor in a different, sensitive cell line to confirm its activity.- Consult the literature to see if your cell line is known to be resistant to ERK pathway inhibition. |
Experimental Protocols
Western Blot Protocol for Assessing this compound Efficacy
This protocol provides a detailed methodology for a standard Western blot experiment to measure the inhibition of ERK phosphorylation.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Optional: To lower basal p-ERK levels, serum-starve cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
-
Prepare working solutions of this compound in cell culture medium from a concentrated stock in DMSO. Include a vehicle-only control (e.g., DMSO).
-
Treat cells with a range of this compound concentrations for the desired time (e.g., 1-2 hours).
-
Optional: If pathway stimulation is required, add a stimulant like EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) before lysis.
2. Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to fresh tubes.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
6. Detection:
-
Add an ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
7. Stripping and Re-probing for Total ERK:
-
To use total ERK as a loading control, the membrane can be stripped.
-
Incubate the membrane in a stripping buffer, wash thoroughly, and re-block.
-
Repeat the immunoblotting steps using a primary antibody against total ERK1/2.
8. Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
Visualizing the Experimental Logic
Caption: MAPK/ERK signaling pathway showing the point of inhibition by this compound.
Caption: Troubleshooting workflow for lack of this compound inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: The IC50 of this compound for ERK2 is approximately 1.8 nM in biochemical assays. However, for cell-based assays, a higher concentration is typically required. A good starting point for a dose-response experiment would be a range from 10 nM to 10 µM. The optimal concentration can vary significantly between cell lines.
Q2: My Western blot for p-ERK shows no signal at all, even in the control lanes. What should I do?
A2: If you are not detecting any p-ERK signal, the issue may not be with the inhibitor. First, ensure that your cells are stimulated to activate the ERK pathway if necessary. Second, verify that your primary antibody for p-ERK is working correctly and that you are using it at the recommended dilution. Also, confirm that your lysis buffer contains phosphatase inhibitors to protect the phosphorylated epitopes. Finally, check your protein transfer and detection steps.
Q3: I see a decrease in p-ERK at some concentrations of this compound, but at higher concentrations, the p-ERK level seems to increase. Why is this happening?
A3: This phenomenon is known as paradoxical activation and can occur with some kinase inhibitors. It may be due to complex feedback mechanisms within the signaling pathway or off-target effects of the inhibitor at higher concentrations. A careful dose-response and time-course analysis is essential to characterize this effect in your system.
Q4: Do I need to use a loading control when running a Western blot for p-ERK inhibition?
A4: Yes, a loading control is crucial for interpreting your results correctly. The best practice is to probe the same membrane for total ERK after detecting p-ERK. This allows you to normalize the p-ERK signal to the total amount of ERK protein, ensuring that any observed changes are due to altered phosphorylation and not differences in the amount of protein loaded per lane.
Q5: Could the solvent used to dissolve this compound be affecting my results?
A5: Yes. This compound is typically dissolved in DMSO. It is important to include a vehicle control in your experiment where cells are treated with the same final concentration of DMSO as your highest inhibitor concentration. This will help you to distinguish the effects of the inhibitor from any effects of the solvent itself. High concentrations of DMSO can be toxic to cells and affect signaling pathways.
References
How to improve the solubility of ERK2 IN-5 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of ERK2 IN-5 in aqueous solutions for experimental use.
Troubleshooting Guide: Enhancing this compound Aqueous Solubility
Researchers often encounter challenges with the aqueous solubility of small molecule inhibitors like this compound. This guide provides systematic steps to address these issues. The immediate precipitation of the compound upon dilution of a DMSO stock into an aqueous buffer is a common indicator of exceeding its kinetic solubility.[1][2]
Initial Steps & Quick Fixes
| Issue | Recommended Action | Rationale |
| Precipitation upon dilution | Lower the final concentration of this compound in the aqueous buffer. | The simplest method to avoid exceeding the compound's solubility limit.[1] |
| Add a non-ionic surfactant (e.g., 0.01% - 0.1% Tween-20 or Triton X-100) to the buffer. | Surfactants can help to keep hydrophobic compounds in solution.[1] | |
| Briefly sonicate the final solution. | Sonication can help break down small precipitates and facilitate re-dissolving the compound.[1] | |
| Cloudy solution over time | Maintain a constant temperature during the experiment. | Temperature fluctuations can affect solubility and lead to precipitation. |
Advanced Solubilization Strategies
For more persistent solubility issues, the following methods can be employed. It is crucial to validate the compatibility of these excipients with your specific assay, as they may interfere with biological readouts.
| Strategy | Description | Key Considerations |
| Co-solvents | Introduce a small percentage of a water-miscible organic solvent into the aqueous buffer. | Start with low percentages (e.g., 1-5%) and increase cautiously. Common co-solvents include ethanol and polyethylene glycol (PEG). |
| pH Adjustment | Modify the pH of the buffer. For weakly basic compounds, lowering the pH can increase solubility. | This is highly dependent on the pKa of the compound. Test a range of pH values to find the optimal condition. |
| Cyclodextrins | Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance solubility. | The stoichiometry of the complex (inhibitor-to-cyclodextrin ratio) needs to be determined experimentally for optimal results. |
| Lipid-Based Formulations | For in vivo studies, formulating the inhibitor in a lipid-based system can significantly improve absorption. | This is a more complex formulation strategy often requiring specialized expertise. |
Experimental Protocols
Below are detailed protocols for preparing stock solutions and employing advanced solubilization techniques.
Protocol 1: Preparation of a High-Concentration Stock Solution
Most kinase inhibitors are sparingly soluble in aqueous solutions but can be dissolved in organic solvents.
-
Solvent Selection : Start with 100% Dimethyl Sulfoxide (DMSO). Other potential solvents include N,N-Dimethylformamide (DMF) or ethanol.
-
Procedure :
-
Weigh the required amount of solid this compound.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mM or higher).
-
Vortex and, if necessary, gently heat the solution (e.g., in a 37°C water bath) to aid dissolution.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Using Co-solvents to Prepare Working Solutions
-
Co-solvent Buffer Preparation : Prepare your aqueous experimental buffer containing the desired percentage of a co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Dilution :
-
Thaw an aliquot of your high-concentration this compound stock solution.
-
Perform a serial dilution of the stock solution directly into the co-solvent-containing buffer to reach the final desired concentration.
-
Gently vortex after each dilution step.
-
Protocol 3: Solubility Enhancement with Cyclodextrins
-
Determine Optimal Ratio :
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-20 mM).
-
Add an excess amount of this compound to each solution.
-
Shake the samples at room temperature for 24-48 hours to reach equilibrium.
-
Filter the solutions to remove undissolved compound.
-
Analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the optimal inhibitor-to-cyclodextrin ratio.
-
-
Preparation of Working Solution (Kneading Method) :
-
Weigh out this compound and HP-β-CD in the predetermined optimal molar ratio.
-
Place the mixture in a mortar and add a small amount of a 50:50 (v/v) water/ethanol mixture to create a paste.
-
Knead the paste for a set period (e.g., 30-60 minutes).
-
Dry the paste to obtain a solid complex that can be dissolved in your aqueous buffer.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound inhibitor poorly soluble in aqueous solutions?
A1: Many small-molecule kinase inhibitors are designed to be lipophilic (fat-soluble) to effectively bind to the hydrophobic ATP-binding pocket of their target kinases. This inherent lipophilicity often results in low aqueous solubility.
Q2: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A2: It is advisable to keep the final concentration of DMSO as low as possible, typically below 1%, as higher concentrations can be toxic to cells or interfere with assay components. However, even at low percentages, precipitation can occur if the compound's solubility limit is exceeded.
Q3: Can I heat my aqueous solution to dissolve the precipitated this compound?
A3: Gentle heating can sometimes help dissolve a compound, but it is generally not recommended as a primary solution for working aqueous buffers. The compound may precipitate again as the solution cools to the experimental temperature. Additionally, heat can degrade the inhibitor or other components in your assay.
Q4: How should I store my solid this compound and its stock solutions?
A4: Solid compounds should be stored under the conditions recommended by the supplier, typically desiccated and protected from light. Stock solutions in organic solvents should be stored in tightly sealed vials at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.
Q5: Will the methods used to increase solubility affect the activity of this compound?
A5: It is possible. Solvents, surfactants, and other excipients can potentially interact with the target protein or other assay components. Therefore, it is essential to include appropriate vehicle controls in your experiments to ensure that the observed effects are due to the inhibitor itself and not the formulation.
References
Technical Support Center: Managing Cytotoxicity of ERK2 Inhibitors at High Concentrations
This technical support center provides troubleshooting guidance for researchers encountering cytotoxicity with ERK2 inhibitors at high concentrations. The information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line when using our ERK2 inhibitor, "ERK2 IN-5," at concentrations required for effective ERK2 inhibition. What are the potential causes?
High concentrations of kinase inhibitors can induce cytotoxicity through several mechanisms:
-
Off-Target Kinase Inhibition: The inhibitor may be acting on other kinases essential for cell survival. Kinase active sites can be similar, leading to promiscuous binding at higher concentrations.
-
On-Target Toxicity: The ERK2 pathway itself is crucial for the proliferation and survival of many cell types. Potent and sustained inhibition of this pathway can lead to cell cycle arrest and apoptosis, which may be the desired effect in cancer cells but can be a confounding factor in other applications.
-
Compound-Specific Toxicity: The chemical scaffold of the inhibitor itself might have inherent toxicity, independent of its kinase inhibition activity.
-
Paradoxical Pathway Activation: In some cases, inhibitors can paradoxically activate other signaling pathways that may lead to cytotoxicity. For instance, inhibition of the ERK1/2 pathway has been shown to sometimes lead to the compensatory activation of the ERK5 pathway.[1][2]
Q2: How can we determine if the observed cytotoxicity is due to on-target inhibition of ERK2 or off-target effects?
Several experimental approaches can help distinguish between on-target and off-target cytotoxicity:
-
Correlate Potency: Compare the inhibitor's IC50 for ERK2 kinase inhibition with its EC50 for cytotoxicity (cell viability). A large window between these two values suggests a higher likelihood of off-target effects at cytotoxic concentrations.
-
Use a Structurally Different ERK2 Inhibitor: If a second, structurally distinct ERK2 inhibitor produces the same cytotoxic phenotype, it is more likely that the effect is on-target.
-
Rescue Experiment: Genetically rescue the phenotype by introducing a drug-resistant mutant of ERK2. If the cytotoxicity is on-target, the resistant mutant should rescue the cells.
-
Kinome Profiling: Perform a kinome-wide selectivity screen to identify other kinases that your inhibitor may be targeting at high concentrations.
-
Western Blot Analysis: Probe for the activation or inhibition of known downstream targets of ERK2 (e.g., p-RSK) and key proteins in other survival pathways (e.g., Akt). Unexpected changes can point towards off-target activity.[3]
Troubleshooting Guides
Issue: High Cytotoxicity Observed at Effective Inhibitory Concentrations
This guide provides a step-by-step approach to troubleshoot and mitigate cytotoxicity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | 1. Perform a Dose-Response Curve: Determine the IC50 for ERK2 inhibition (p-ERK levels) and the EC50 for cytotoxicity (e.g., via MTT or CellTiter-Glo assay). 2. Kinome Scan: Screen the inhibitor against a panel of other kinases to identify potential off-targets. 3. Test Alternative Inhibitors: Use a structurally unrelated ERK2 inhibitor to see if it recapitulates the cytotoxicity. | 1. A significant rightward shift in the cytotoxicity curve compared to the inhibition curve suggests a therapeutic window. 2. Identification of unintended kinase targets. 3. If multiple distinct ERK2 inhibitors cause similar cytotoxicity, the effect is more likely on-target. |
| On-Target Toxicity | 1. Titrate Inhibitor Concentration: Use the lowest concentration of the inhibitor that gives the desired level of ERK2 inhibition. 2. Time-Course Experiment: Assess cell viability at different time points after inhibitor treatment. Short-term inhibition may be sufficient for the desired biological effect without inducing long-term toxicity. 3. Use a Different Cell Line: The dependence on ERK2 signaling for survival can be cell-line specific. | 1. Reduced cytotoxicity while maintaining a sufficient level of target engagement. 2. Determine a time window for your experiment where the target is inhibited before significant cell death occurs. 3. Identification of a more suitable model system for the research question. |
| Compound Insolubility | 1. Check Solubility: Ensure the inhibitor is fully dissolved in the culture medium at the concentrations used. Precipitation can lead to non-specific toxic effects. 2. Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same concentration as used for the inhibitor. | 1. No visible precipitate in the culture wells. 2. No cytotoxicity observed in the vehicle control, confirming the solvent is not the cause. |
Experimental Protocols
Cell Viability (Cytotoxicity) Assay using MTT
Objective: To determine the concentration at which an ERK2 inhibitor reduces cell viability by 50% (EC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the ERK2 inhibitor in culture medium. Replace the medium in the wells with the medium containing the inhibitor or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of viability against the inhibitor concentration to determine the EC50.
Western Blot for p-ERK1/2 and Total ERK1/2
Objective: To determine the concentration at which the ERK2 inhibitor inhibits ERK1/2 phosphorylation by 50% (IC50).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with serial dilutions of the ERK2 inhibitor for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[4][5]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Densitometry: Quantify the band intensities using image analysis software. Calculate the ratio of p-ERK to total ERK and normalize to the vehicle control to determine the IC50.
In Vitro ERK2 Kinase Assay (ADP-Glo™)
Objective: To measure the direct inhibitory effect of a compound on ERK2 enzymatic activity.
Methodology:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction including recombinant active ERK2, a suitable substrate (e.g., Myelin Basic Protein, MBP), and ATP in a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the ERK2 inhibitor or vehicle control to the reaction wells.
-
Kinase Reaction: Incubate the plate at 30°C for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the signal to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50.
Visualizations
References
- 1. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ERK2 IN-5 treatment time for maximum inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ERK2 IN-5. The information aims to help optimize experimental conditions for maximum inhibition and address common issues encountered during in vitro studies.
Disclaimer: Publicly available information on this compound is limited. This guide is based on the known characteristics of this compound and general knowledge of other well-characterized ERK1/2 inhibitors. We strongly recommend that researchers perform their own comprehensive validation for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment time for this compound?
A1: The optimal concentration and treatment time for this compound can vary significantly between cell lines and experimental conditions. Based on its reported in vitro potency (Kᵢ of 86 nM for ERK2), a good starting point for cell-based assays is to perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM). For treatment duration, a time-course experiment is recommended (e.g., 1, 4, 8, and 24 hours) to determine the optimal time point for observing maximum inhibition of ERK phosphorylation (p-ERK).[1]
Q2: I am not observing any inhibition of p-ERK levels after treating my cells with this compound. What are the initial checks I should perform?
A2: If you are not seeing the expected inhibition, it is crucial to verify the fundamentals of your experimental setup.[1]
-
Inhibitor Preparation and Storage: Confirm that this compound was dissolved in the appropriate solvent (e.g., DMSO) and stored at the recommended temperature to prevent degradation.[1]
-
Inhibitor Concentration and Treatment Duration: Double-check the calculations for your working concentrations and ensure the treatment time is appropriate for your cell line and stimulation conditions.[1]
-
Cell Confluency: Ensure that the cell confluency at the time of treatment is consistent, as this can influence signaling pathway activity.[1]
-
Pathway Activation: Confirm that the ERK pathway is robustly activated in your experimental system. If you are using a serum-starvation and growth factor stimulation model (e.g., with EGF or PMA), ensure the starvation period is sufficient to lower basal p-ERK levels and that the stimulation is adequate to induce a strong p-ERK signal.
Q3: My cells are showing unexpected toxicity or a phenotype inconsistent with ERK1/2 inhibition. Could this be due to off-target effects?
A3: Yes, unexpected phenotypes can be an indication of off-target activity, especially at higher concentrations. This compound is also known to inhibit JNK3 with a Kᵢ of 550 nM. To investigate this:
-
Perform a Dose-Response Curve for Viability: Determine the IC50 for cell viability and compare it to the IC50 for p-ERK inhibition. A large discrepancy may suggest off-target toxicity.
-
Use a Structurally Different ERK Inhibitor: Comparing the effects of a different ERK inhibitor can help distinguish between on-target and off-target effects.
-
Probe for Compensatory Pathway Activation: Inhibition of the ERK pathway can sometimes lead to the upregulation of parallel survival pathways, such as the PI3K/Akt pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of p-ERK | 1. Inhibitor is inactive. 2. Suboptimal inhibitor concentration. 3. Suboptimal treatment time. 4. Weak or no ERK pathway activation. 5. Technical issues with Western blot. | 1. Verify inhibitor storage and handling. Prepare fresh stock solutions. 2. Perform a dose-response experiment to determine the IC50 in your cell line. 3. Conduct a time-course experiment to find the optimal treatment duration. 4. Ensure your stimulation protocol (e.g., with EGF, FGF, or serum) is working by including positive and negative controls. 5. Review your Western blot protocol, ensuring the use of phosphatase inhibitors in the lysis buffer and validated antibodies for p-ERK and total ERK. |
| Inconsistent results between experiments | 1. Variation in cell confluency. 2. Inconsistent inhibitor preparation. 3. Passage number of cells. | 1. Maintain a consistent cell seeding density and confluency at the time of treatment. 2. Prepare fresh dilutions of the inhibitor from a reliable stock solution for each experiment. 3. Use cells within a consistent and low passage number range. |
| Paradoxical increase in p-ERK levels | 1. Feedback mechanisms. 2. Off-target effects on upstream regulators. | 1. Perform a detailed dose-response and time-course experiment to characterize this effect. 2. Consider using a MEK inhibitor as a control to see if the effect is specific to direct ERK inhibition. |
| High cell toxicity | 1. Off-target effects. 2. Solvent toxicity. | 1. Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration. Use the lowest effective concentration for p-ERK inhibition. 2. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatments, including the vehicle control. |
Data Presentation
The following tables provide representative data for dose-dependent and time-dependent inhibition of p-ERK by well-characterized ERK inhibitors. These can be used as a general guide for designing experiments with this compound.
Table 1: Representative Dose-Response of ERK Inhibition
| Cell Line | Inhibitor | Treatment Duration | IC50 for p-ERK Inhibition |
| A375 (Melanoma) | Ravoxertinib (GDC-0994) | Not Specified | ~1-10 nM |
| COLO 205 (Colorectal) | Tunlametinib (MEK inhibitor) | Not Specified | ~10-30 nM |
| HCT-116 (Colorectal) | SCH772984 | Not Specified | ~1-5 nM |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
Table 2: Representative Time-Course of ERK Inhibition
| Cell Line | Treatment | Peak Inhibition | Duration of Inhibition |
| Rat Fetal Brown Adipocytes | 10 ng/ml TNF | 10 minutes | Decreased after 30 minutes |
| Human Airway Smooth Muscle Cells | 10% FBS | 5 minutes | Persisted for 30 minutes |
| Human Airway Smooth Muscle Cells | 40 ng/ml PDGF-AB | 10 minutes | Declined thereafter |
Note: The kinetics of ERK inhibition can be rapid and transient or sustained, depending on the stimulus and cell type.
Experimental Protocols
Western Blot for p-ERK Analysis
This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK by Western blot to assess the inhibitory activity of this compound.
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If applicable, serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF for 10 minutes) to induce ERK phosphorylation.
2. Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize all samples to the same concentration with lysis buffer.
4. SDS-PAGE and Western Blotting:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
5. Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate for the desired treatment duration (e.g., 72 hours).
3. MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
Visualizations
Caption: The canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK levels.
References
Technical Support Center: Troubleshooting Resistance to ERK2 Inhibitors
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering resistance to ERK2 inhibitors in their cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify the underlying causes of resistance and provide actionable steps for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a typical ERK2 inhibitor like ERK2 IN-5?
Extracellular signal-regulated kinase 2 (ERK2) is a key protein kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival.[2] Most small molecule ERK2 inhibitors, such as those in the ERK inhibitor class, are ATP-competitive.[1] They work by binding to the ATP-binding pocket of the ERK2 enzyme, which prevents the phosphorylation of its downstream targets and effectively blocks the signaling cascade.[1]
Q2: What are the common reasons my cell line might be resistant to an ERK2 inhibitor?
Resistance to ERK2 inhibitors can be either intrinsic (pre-existing) or acquired after a period of treatment. The primary mechanisms include:
-
On-Target Mutations: Genetic mutations in the MAPK1 gene (which codes for ERK2) can alter the drug's binding site, reducing its affinity and effectiveness.[3]
-
Target Amplification/Overexpression: An increase in the copy number of the MAPK1 gene can lead to the overexpression of the ERK2 protein. This increased concentration of the target protein can overwhelm the inhibitor at standard concentrations.
-
Activation of Bypass Pathways: Cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of the ERK pathway. Common bypass pathways include the PI3K/mTOR pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I confirm that my cell line is genuinely resistant to the ERK2 inhibitor?
The most definitive way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) value of the inhibitor in your cell line and compare it to a known sensitive cell line or previously established values. A significant increase in the IC50 value is a strong indicator of resistance. This is typically done using a cell viability assay.
Troubleshooting Guide: Investigating ERK2 Inhibitor Resistance
If you suspect your cell line has developed resistance to an ERK2 inhibitor, follow this step-by-step guide to diagnose the issue.
Step 1: Confirm Resistance and Inhibitor Integrity
The first step is to rigorously confirm the observed resistance and rule out experimental artifacts.
-
Action: Perform a dose-response experiment to determine the IC50 value of your ERK2 inhibitor in both the suspected resistant cell line and a parental (sensitive) control cell line.
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the suspected resistant line compared to the control confirms resistance.
-
Contingency: If there is no significant difference in IC50, check the integrity of your inhibitor stock (e.g., proper storage, age of the compound) and review your experimental protocol for any inconsistencies.
Table 1: Example IC50 Values for an ERK2 Inhibitor
| Cell Line | Status | IC50 (nM) | Fold Resistance |
| Parental HCT116 | Sensitive | 50 | 1x |
| Resistant HCT116 | Resistant | 1500 | 30x |
Step 2: Assess Target Engagement - Is the Inhibitor Blocking ERK Signaling?
Next, determine if the inhibitor is still capable of blocking the ERK pathway in the resistant cells.
-
Action: Treat both sensitive and resistant cells with the ERK2 inhibitor at various concentrations (including a concentration known to be effective in the sensitive line). Analyze the phosphorylation status of ERK1/2 (p-ERK) using Western blotting.
-
Expected Outcome:
-
Sensitive Cells: A dose-dependent decrease in p-ERK levels.
-
Resistant Cells (Possible Scenarios):
-
No change in p-ERK levels: This suggests a mechanism that prevents the inhibitor from binding to its target (e.g., on-target mutation) or reduced intracellular concentration (e.g., drug efflux).
-
Initial decrease in p-ERK followed by reactivation: This may indicate the activation of a feedback loop or a bypass pathway.
-
-
-
Contingency: If p-ERK levels are not reduced in the resistant cells even at high inhibitor concentrations, proceed to investigate on-target mechanisms. If p-ERK is inhibited but the cells still proliferate, investigate bypass pathways.
Table 2: Expected Western Blot Results for p-ERK Levels
| Cell Line | Treatment (ERK2 Inhibitor) | p-ERK Level | Total ERK Level | Interpretation |
| Sensitive | Vehicle (DMSO) | High | Unchanged | Baseline ERK activity |
| Sensitive | 100 nM | Low | Unchanged | Effective inhibition |
| Resistant | Vehicle (DMSO) | High | Unchanged/High | Baseline ERK activity |
| Resistant | 100 nM | High | Unchanged | Lack of inhibition (potential mutation/efflux) |
| Resistant | 100 nM | Low | High | Inhibition of p-ERK, but high total ERK may contribute to resistance (amplification) |
| Resistant | 100 nM | Low | Unchanged | Inhibition of ERK, but cells survive (potential bypass pathway) |
Step 3: Investigate Potential Resistance Mechanisms
Based on the results from the previous steps, you can now investigate the specific molecular mechanism of resistance.
-
On-Target Mutations:
-
Action: Sequence the MAPK1 (ERK2) gene in the resistant cell line to identify potential mutations in the kinase domain.
-
-
Target Amplification:
-
Action: Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the MAPK1 gene. Also, quantify total ERK2 protein levels by Western blot.
-
-
Bypass Pathway Activation:
-
Action: Perform a Western blot analysis to examine the activation status (i.e., phosphorylation) of key proteins in common bypass pathways, such as Akt (for the PI3K/mTOR pathway).
-
Contingency: If a bypass pathway is activated, consider using a combination therapy approach with an inhibitor targeting that pathway.
-
Visualizing Pathways and Workflows
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Troubleshooting Resistance
References
Troubleshooting unexpected results with ERK2 IN-5 in vivo
Welcome to the technical support center for ERK2 IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during in vivo experiments with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific challenges you may encounter.
Disclaimer: this compound, also referred to as Compound 5g in the scientific literature, is a selective inhibitor of ERK2.[1] Publicly available data on this compound is primarily from in vitro biochemical assays and structural studies. As of the latest information available, comprehensive in vivo studies, including pharmacokinetics, toxicology, and efficacy in animal models, have not been published. Therefore, this guide is based on the known biochemical properties of this compound, general principles of in vivo studies with kinase inhibitors, and data from other well-characterized ERK pathway inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor belonging to the pyrazolylpyrrole class.[2][3][4][5] It functions as an ATP-competitive inhibitor of Extracellular signal-regulated kinase 2 (ERK2), a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival, and is often hyperactivated in various cancers.
Q2: What is the known selectivity profile of this compound?
A2: this compound has been shown to have a good affinity for ERK2 with a Ki of 86 nM. It also exhibits inhibitory activity against c-Jun N-terminal kinase 3 (JNK3) with a Ki of 550 nM. While it is selective for ERK2 over JNK3, the potential for off-target effects on JNK3 and other kinases should be considered, especially at higher concentrations.
Troubleshooting Guide for Unexpected In Vivo Results
Issue 1: Lack of Efficacy or Suboptimal Target Engagement
Q: I am not observing the expected therapeutic effect in my animal model, or I am seeing minimal inhibition of downstream ERK signaling (e.g., p-RSK) in my tissue samples. What could be the cause?
A: This is a common challenge in in vivo studies and can stem from multiple factors related to the compound's properties, the experimental setup, or the biological model.
Potential Causes & Troubleshooting Steps:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid clearance, preventing it from reaching a sufficient concentration at the tumor site.
-
Troubleshooting:
-
Perform a Pilot PK Study: If not already done, a pilot PK study is essential to determine the Cmax (maximum concentration), half-life, and overall exposure (Area Under the Curve - AUC) of this compound in your animal model. This will inform the optimal dosing regimen (dose and frequency).
-
Formulation Optimization: The solubility and stability of the compound in the vehicle can significantly impact its bioavailability. Experiment with different pharmaceutically acceptable vehicles (e.g., Solutol, Cremophor, PEG400, cyclodextrins) to improve solubility and stability.
-
Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection.
-
-
-
Pharmacodynamics (PD): The dose might be too low to achieve sufficient target inhibition in the tissue of interest.
-
Troubleshooting:
-
Dose-Response Study: Conduct a dose-escalation study and collect tissue samples (e.g., tumor, spleen) at different time points post-dose to measure the inhibition of p-ERK and its downstream targets (e.g., p-RSK, c-Myc). This will establish a dose-response relationship for target engagement.
-
Correlate PK with PD: Correlate the drug concentration in the tissue with the level of target inhibition to establish a PK/PD relationship.
-
-
-
Biological Resistance Mechanisms: The tumor model may have intrinsic or acquired resistance to ERK inhibition.
-
Troubleshooting:
-
Compensatory Pathway Activation: Inhibition of ERK1/2 can lead to the compensatory activation of the ERK5 signaling pathway, which can sustain cell proliferation and survival. It is crucial to assess the phosphorylation status of ERK5 in your treated samples. If p-ERK5 is elevated, a combination therapy with an ERK5 inhibitor might be necessary.
-
Upstream Mutations: While ERK inhibition should block signaling from upstream mutations (e.g., BRAF, KRAS), the specific genetic context of your model could influence its dependency on the ERK pathway. Confirm the genetic background of your cell line or tumor model.
-
Tumor Microenvironment: "Cold" tumors with low immune cell infiltration may not respond well to therapies that primarily induce cell cycle arrest, as an intact immune system can be crucial for clearing growth-arrested tumor cells.
-
-
Issue 2: Unexpected Toxicity or Adverse Effects
Q: I am observing unexpected toxicity in my animals, such as weight loss, lethargy, or organ-specific toxicity, even at doses where I don't see efficacy. What could be the cause?
A: Toxicity can be on-target (due to ERK2 inhibition in normal tissues), off-target (due to inhibition of other kinases like JNK3), or related to the formulation.
Potential Causes & Troubleshooting Steps:
-
On-Target Toxicity: ERK2 plays a role in the homeostasis of various tissues. Its inhibition can lead to mechanism-based toxicities.
-
Troubleshooting:
-
Dose Reduction/Regimen Adjustment: Lower the dose or increase the dosing interval to reduce the overall exposure while trying to maintain a therapeutic window.
-
Histopathology: Conduct a thorough histopathological analysis of major organs to identify any tissue damage.
-
-
-
Off-Target Toxicity: As this compound is known to inhibit JNK3, some of the observed toxicity could be due to the inhibition of this kinase. JNK3 is primarily expressed in the central nervous system (CNS), heart, and testes.
-
Troubleshooting:
-
Assess JNK Pathway Inhibition: If possible, measure the inhibition of JNK3-specific downstream targets in relevant tissues.
-
Monitor for CNS-related Side Effects: Be vigilant for any neurological side effects in the animals. While JNK3 knockout mice are reported to have a normal phenotype, pharmacological inhibition could have different effects.
-
Consider a More Selective Inhibitor: If off-target effects are confirmed to be the source of toxicity, using a more selective ERK1/2 inhibitor may be necessary.
-
-
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve and administer the compound can have its own toxicity profile.
-
Troubleshooting:
-
Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity.
-
Test Alternative Vehicles: If the vehicle is suspected to be toxic, explore other, better-tolerated formulation options.
-
-
Data Summary
Table 1: Biochemical Data for this compound (Compound 5g)
| Parameter | Value | Reference |
| Target | ERK2 | |
| Ki (ERK2) | 86 nM | |
| Off-Target | JNK3 | |
| Ki (JNK3) | 550 nM | |
| Mechanism | ATP-competitive | |
| Compound Class | Pyrazolylpyrrole |
Table 2: Representative In Vivo Data for Other ERK1/2 Inhibitors (for comparative purposes)
| Compound | Target | Animal Model | Dose/Route | Key In Vivo Finding | Reference |
| Ulixertinib (BVD-523) | ERK1/2 | KRAS-mutant colorectal xenograft | Oral | Significant tumor growth inhibition | |
| Temuterkib (LY3214996) | ERK1/2 | RAS-mutant lung cancer xenograft | Oral | Robust antitumor activity | |
| U0126 | MEK1/2 | Rhabdomyosarcoma xenograft | IP | Reduced tumor growth and angiogenesis |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study with an ERK Inhibitor
This protocol provides a general framework. Specific parameters such as cell line, animal strain, dose, and vehicle must be optimized for your specific experimental context.
-
Cell Culture and Implantation:
-
Culture your chosen cancer cell line (e.g., with a BRAF or KRAS mutation) under standard conditions.
-
Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Monitor tumor growth regularly using calipers.
-
-
Animal Grouping and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 animals per group).
-
Group 1 (Vehicle Control): Administer the vehicle solution on the same schedule as the treatment group.
-
Group 2 (this compound): Administer this compound at the desired dose and schedule (e.g., once daily, orally or IP).
-
-
Compound Formulation:
-
Prepare the formulation for this compound fresh daily. A common starting point for a poorly soluble compound could be a suspension in 0.5% methylcellulose with 0.2% Tween 80.
-
Ensure the compound is fully dissolved or homogeneously suspended before administration.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any clinical signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the animals.
-
Excise the tumors, weigh them, and collect samples for downstream analysis.
-
For Pharmacodynamics: Snap-freeze a portion of the tumor for western blot analysis of p-ERK, total ERK, p-RSK, and potentially p-ERK5.
-
For Histology: Fix a portion of the tumor and major organs in 10% neutral buffered formalin for histopathological analysis.
-
Visualizations
Caption: The canonical RAS/RAF/MEK/ERK signaling cascade.
References
- 1. Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 4. Item - Flipped Out:â Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitorsâ¡ - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Off-Target Effects of ERK2 Inhibitors
Disclaimer: The specific inhibitor "ERK2 IN-5" is not a publicly documented entity. Therefore, this guide provides general strategies and best practices for minimizing off-target effects for any potent and selective ERK2 inhibitor, using well-characterized examples from the scientific literature.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the off-target effects of ERK2 inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with ERK2 inhibitors?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target, in this case, ERK2.[1] This is a significant concern because the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[2] Off-target binding can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the biological role of ERK2.[1] Minimizing these effects is crucial for obtaining accurate data and for the development of safe and effective therapeutics.
Q2: How can I determine the selectivity profile of my ERK2 inhibitor?
A2: The most comprehensive method to determine the selectivity of an inhibitor is through kinome profiling. This involves screening the inhibitor against a large panel of purified kinases (often hundreds) to identify unintended targets.[3][4] Commercial services are available for kinome-wide scanning. The results are typically presented as the percentage of inhibition at a specific concentration or as IC50/Kd values for a range of kinases. This data allows for a quantitative assessment of the inhibitor's selectivity.
Q3: What are the initial steps I should take in my experimental design to minimize potential off-target effects?
A3: Proactive experimental design is key to mitigating off-target effects. Here are three critical starting points:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of the inhibitor that achieves the desired on-target effect (e.g., inhibition of ERK2 signaling). Using excessively high concentrations increases the likelihood of engaging lower-affinity off-targets.
-
Employ Structurally Distinct Inhibitors: If possible, use two or more ERK2 inhibitors with different chemical scaffolds to confirm that the observed phenotype is a result of on-target ERK2 inhibition and not a shared off-target effect of a particular chemical class.
-
Incorporate Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out ERK2. If the phenotype observed with the inhibitor is replicated by genetic ablation of ERK2, it provides strong evidence for on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity observed at concentrations that inhibit ERK2. | Off-target kinase inhibition leading to toxicity. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Test other ERK2 inhibitors with different chemical structures. | 1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. If cytotoxicity persists with different inhibitors, it may be an on-target effect of ERK2 inhibition in your specific cell type. |
| Compound solubility issues. | 1. Verify the solubility of the inhibitor in your cell culture medium. 2. Always include a vehicle-only control (e.g., DMSO) to rule out solvent-induced toxicity. | Prevention of compound precipitation, which can cause non-specific cellular stress and toxicity. | |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways. | 1. Use Western blotting to analyze the phosphorylation status of key proteins in related signaling pathways (e.g., Akt, JNK). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to ERK2 inhibition and more consistent results. |
| Inhibitor instability. | 1. Check the stability of the inhibitor in your experimental conditions (e.g., temperature, light exposure). 2. Prepare fresh stock solutions regularly. | Consistent and reproducible experimental outcomes. | |
| Discrepancy between the observed phenotype and known effects of ERK2 inhibition. | The observed phenotype is due to an off-target effect. | 1. Perform a rescue experiment by transfecting cells with a drug-resistant mutant of ERK2. 2. Compare the cellular phenotype with that obtained from ERK2 knockdown using siRNA or knockout using CRISPR. | If the phenotype is not rescued by the drug-resistant mutant, it is likely an off-target effect. |
Quantitative Data on Select ERK1/2 Inhibitors
The following table summarizes the selectivity of several well-characterized ERK1/2 inhibitors. This data can help researchers choose an appropriate tool compound and be aware of its potential off-target interactions.
| Inhibitor | ERK1 IC50 (nM) | ERK2 IC50 (nM) | Key Off-Targets (and IC50/Ki where available) |
| Ulixertinib (BVD-523) | <1 | <0.3 | Reported to have a superior selectivity profile, with ERK8 being a known off-target. |
| Ravoxertinib (GDC-0994) | 1.1 | 0.3 | Known activity against the downstream kinase p90RSK. |
| SCH772984 | 4 | 1 | Highly selective, with few off-targets identified at higher concentrations. |
| LY3214996 | 5 | 5 | Potently inhibits cellular phospho-RSK1. |
| VX-11e | 17 | 15 | Over 200-fold selective over other kinases tested. |
IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.
Experimental Protocols
Protocol 1: Western Blot for Assessing On-Target and Off-Target Signaling
Objective: To determine the effect of an ERK2 inhibitor on the phosphorylation of ERK2 (on-target) and other key signaling proteins (off-targets).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and allow them to attach overnight. Treat the cells with the ERK2 inhibitor at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
-
A loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: Cell Viability Assay
Objective: To determine the cytotoxic effects of the ERK2 inhibitor.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a suitable density. Allow the cells to attach overnight. Treat the cells with a range of concentrations of the ERK2 inhibitor for 24, 48, or 72 hours.
-
Viability Assessment:
-
Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Incubate according to the manufacturer's instructions.
-
-
Data Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity.
Visualizations
Caption: The MAPK/ERK signaling cascade, a key pathway in cell proliferation and survival.
Caption: A general experimental workflow for characterizing an ERK2 inhibitor.
Caption: A decision-making flowchart for troubleshooting unexpected results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]
ERK2 IN-5 degradation and stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ERK2 inhibitors, exemplified here as "ERK-IN-X". This guide addresses common challenges related to degradation and stability in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My ERK2 inhibitor (ERK-IN-X) appears to lose efficacy in my long-term cell culture experiments. What could be the cause?
A1: Loss of efficacy in long-term experiments is a common issue and can be attributed to several factors. The primary reasons include the degradation of the inhibitor in the cell culture medium, cellular metabolism of the compound, or the induction of resistance mechanisms within the cells. It is also documented that some ERK1/2 inhibitors can induce the ubiquitylation and subsequent proteasome-dependent degradation of their target protein, ERK2.[1][2] This on-target effect might be misinterpreted as a loss of inhibitor activity if not properly assessed.
Q2: How can I determine if ERK-IN-X is degrading in my cell culture medium?
A2: To assess the stability of ERK-IN-X in your specific cell culture medium, you can perform a time-course experiment. Incubate the inhibitor in the medium at 37°C for various durations (e.g., 0, 2, 6, 12, 24, 48 hours) and then analyze the remaining concentration of the active compound using High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to the inhibitor over time indicates degradation.
Q3: What are the optimal storage conditions for ERK-IN-X stock solutions to ensure long-term stability?
A3: For long-term stability, it is recommended to store stock solutions of ERK-IN-X in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), at -80°C.[3] Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: I observe a decrease in total ERK2 protein levels after prolonged treatment with ERK-IN-X. Is this expected?
A4: Yes, this can be an expected outcome. Several studies have shown that various chemically distinct ERK1/2 inhibitors can act as "monovalent degraders," leading to the poly-ubiquitylation and proteasome-dependent turnover of ERK2, while having minimal effect on ERK1 levels.[1][2] This is a cellular consequence of the inhibitor binding to ERK2.
Q5: My in vitro kinase assay shows potent inhibition, but the cellular assay results are inconsistent. What could be the issue?
A5: Discrepancies between in vitro and cellular assays often point to issues with the compound's behavior in a cellular environment. This could be due to poor cell permeability, active removal of the compound by cellular efflux pumps, or instability of the compound within the cell or in the culture medium. It is also possible that off-target effects at higher concentrations are confounding the results.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of ERK2 Signaling in Cells
Possible Cause 1: Compound Degradation
-
Troubleshooting Step: Assess the stability of ERK-IN-X in your cell culture medium using an HPLC-based assay as described in the FAQs.
-
Solution: If degradation is confirmed, prepare fresh working solutions immediately before each experiment and consider reducing the duration of the treatment.
Possible Cause 2: Poor Cell Permeability
-
Troubleshooting Step: Evaluate the cellular uptake of your inhibitor. This can be indirectly assessed by measuring target engagement.
-
Solution: If permeability is low, consider using a different inhibitor with more favorable physicochemical properties or employing formulation strategies to enhance uptake.
Possible Cause 3: Inadequate Inhibitor Concentration
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of ERK-IN-X for your specific cell line and experimental conditions.
-
Solution: Ensure that the final concentration of the inhibitor is sufficient to achieve the desired level of target inhibition.
Issue 2: Loss of Total ERK2 Protein Over Time
Possible Cause: Inhibitor-Induced Protein Degradation
-
Troubleshooting Step: To confirm that the loss of ERK2 is due to proteasomal degradation, co-treat the cells with ERK-IN-X and a proteasome inhibitor (e.g., MG132).
-
Expected Outcome: If the degradation is proteasome-dependent, co-treatment with MG132 should rescue the levels of total ERK2 protein.
Issue 3: Compound Precipitation in Aqueous Solutions
Possible Cause: Poor Solubility
-
Troubleshooting Step: Visually inspect your working solutions for any precipitate, both before and after addition to the cell culture medium.
-
Solution: Prepare fresh dilutions from a high-concentration DMSO stock immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid precipitation and solvent-induced toxicity. If precipitation persists, consider using a surfactant or co-solvent.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months | Protect from light | |
| Storage of Stock Solution (in DMSO) | -20°C for up to 1 month | Protect from light | |
| Typical Final DMSO Concentration in Cell Culture | < 0.5% | To avoid precipitation and cytotoxicity | |
| Example IC50 for a selective ERK1/2 inhibitor (Temuterkib) | 5 nM for both ERK1 and ERK2 | Biochemical assays | |
| Example IC50 for a selective ERK1/2 inhibitor (SCH772984) | 4 nM (ERK1), 1 nM (ERK2) | Cell-free assays |
Experimental Protocols
Protocol 1: Assessment of ERK-IN-X Stability in Cell Culture Medium
Objective: To determine the stability of ERK-IN-X in a specific cell culture medium over time.
Methodology:
-
Prepare a working solution of ERK-IN-X in your complete cell culture medium at the final concentration used in your experiments.
-
Incubate the solution at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the medium.
-
Analyze the concentration of the intact inhibitor in each aliquot using a validated HPLC method.
-
Plot the percentage of remaining inhibitor against time to determine its stability profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that ERK-IN-X is binding to its intended target, ERK2, within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with ERK-IN-X at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble ERK2 in the supernatant at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble ERK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of ERK-IN-X indicates target engagement.
Visualizations
Caption: The canonical MAPK/ERK signaling pathway and the point of inhibition by ERK-IN-X.
References
Technical Support Center: Overcoming Acquired Resistance to ERK2 IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to ERK2 IN-5 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential causes?
A1: A decline in the effectiveness of this compound over time likely indicates the development of acquired resistance. The primary molecular mechanisms for this include:
-
On-target mutations in ERK1/2: Alterations in the drug-binding site of ERK1 or ERK2 can prevent this compound from effectively inhibiting its target.
-
ERK2 amplification and overexpression: An increase in the copy number of the MAPK1 gene (encoding ERK2) can lead to higher levels of the ERK2 protein, overwhelming the inhibitory capacity of the drug.[1]
-
Activation of bypass signaling pathways: Cancer cells can compensate for ERK2 inhibition by activating alternative pro-survival pathways, most commonly the PI3K/AKT/mTOR pathway.
-
Upregulation of receptor tyrosine kinases (RTKs): Increased activity of upstream receptors like EGFR or ERBB2 can lead to a stronger signal flux through the MAPK pathway, overriding the effects of ERK2 inhibition.[1]
Q2: How can we confirm that our cancer cells have developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response experiment to compare the IC50 (half-maximal inhibitory concentration) of this compound in your long-term treated cells versus the parental (sensitive) cell line. A significant increase in the IC50 value for the long-term treated cells indicates acquired resistance.
Q3: What are the recommended strategies to overcome acquired resistance to this compound?
A3: The most effective approach is typically combination therapy. Based on the suspected resistance mechanism, consider the following combinations:
-
Dual MEK and ERK Inhibition: Combining this compound with a MEK inhibitor can be synergistic, as it targets the MAPK pathway at two different nodes. This can prevent or overcome resistance mediated by some ERK1/2 mutations or feedback reactivation of the pathway.[2][3]
-
ERK and PI3K/mTOR Inhibition: If you suspect activation of the PI3K/AKT/mTOR pathway as a bypass mechanism, co-treatment with a PI3K or mTOR inhibitor can effectively block this escape route.
-
ERK and ERBB Receptor Inhibition: For resistance driven by the overexpression of EGFR or ERBB2, combining this compound with an inhibitor targeting these receptors can restore sensitivity.[1]
Troubleshooting Guides
Problem 1: Decreased cell death observed with this compound treatment.
-
Possible Cause 1: Acquired Resistance.
-
Troubleshooting Steps:
-
Determine IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to compare the IC50 of this compound in your treated cells and the parental line.
-
Analyze Protein Expression: Use Western blotting to check for changes in the expression of total ERK2, phosphorylated ERK (p-ERK), and markers of bypass pathways like phosphorylated AKT (p-AKT).
-
Consider Combination Therapy: Based on your findings, test the efficacy of combination therapies as outlined in the FAQs.
-
-
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Troubleshooting Steps:
-
Verify Inhibitor Integrity: Ensure your stock of this compound is not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Treatment Duration and Concentration: The optimal treatment time and concentration can vary between cell lines. Perform a time-course and dose-response experiment to determine the ideal conditions for your specific cell model.
-
Check Cell Culture Conditions: Ensure cells are healthy and not overgrown, as this can affect their response to treatment.
-
-
Problem 2: Inconsistent results in Western blot analysis for p-ERK.
-
Possible Cause 1: Technical Issues with the Western Blot Protocol.
-
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of ERK.
-
Antibody Validation: Ensure your primary antibodies for p-ERK and total ERK are specific and used at the recommended dilutions.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH or β-actin) to ensure equal protein loading between lanes.
-
Positive and Negative Controls: Include a positive control (e.g., cells stimulated with a known ERK activator like EGF or PMA) and a negative control (unstimulated cells) to validate your assay.
-
-
-
Possible Cause 2: Feedback Reactivation of the MAPK Pathway.
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform a time-course experiment to observe the levels of p-ERK at different time points after this compound treatment. You may observe an initial decrease followed by a rebound in p-ERK levels due to feedback mechanisms.
-
Investigate Upstream Components: Analyze the activation status of upstream kinases like MEK and RAF to see if there is feedback activation.
-
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HCT116 (Colon Cancer) | 150 | 2500 | 16.7 |
| A375 (Melanoma) | 200 | 3200 | 16.0 |
| PANC-1 (Pancreatic Cancer) | 350 | 4500 | 12.9 |
Table 2: Effect of Combination Therapies on the Viability of this compound Resistant HCT116 Cells.
| Treatment | Concentration | % Cell Viability (vs. Untreated Control) |
| This compound | 2500 nM | 85% |
| MEK Inhibitor (Trametinib) | 10 nM | 70% |
| PI3K Inhibitor (GDC-0941) | 500 nM | 75% |
| This compound + Trametinib | 2500 nM + 10 nM | 30% |
| This compound + GDC-0941 | 2500 nM + 500 nM | 40% |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or combination drugs) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis of ERK Signaling
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: Mechanisms of acquired resistance to this compound.
Caption: Troubleshooting workflow for suspected this compound resistance.
References
Adjusting ERK2 IN-5 concentration for different cell densities
Welcome to the technical support center for ERK2 IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell-based assays, with a specific focus on adjusting inhibitor concentration for varying cell densities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets Extracellular signal-regulated kinase 2 (ERK2), a key protein in the MAPK/ERK signaling pathway.[1][2][3] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[4][5] ERK2 inhibitors like this compound typically work by binding to the ATP-binding site of the ERK2 protein, which prevents its phosphorylation and activation, thereby blocking downstream signaling.
Q2: Why is it important to consider cell density when using this compound?
A2: Cell density, or confluency, can significantly impact the cellular response to a drug. At high cell densities, intercellular communication and the secretion of autocrine and paracrine factors can alter signaling pathways, including the ERK pathway. This can affect the apparent potency of an inhibitor. For instance, higher cell densities have been shown to decrease the efficacy of some drugs. Therefore, the optimal concentration of this compound may differ between sparse and dense cell cultures.
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: For a novel inhibitor in a new cell line, it is essential to perform a dose-response experiment to determine the optimal concentration. A suggested starting range for many selective ERK1/2 inhibitors is from 10 nM to 1 µM. The half-maximal inhibitory concentration (IC50) for ERK2 inhibition is often in the low nanomolar range in biochemical assays, but higher concentrations may be required in cellular assays to observe a biological effect.
Q4: How do I know if the ERK pathway is active in my cell line?
A4: Before testing an inhibitor, it's crucial to confirm that the ERK pathway is active in your experimental model. This can be achieved by stimulating serum-starved cells with a growth factor (like EGF or FGF) and then measuring the levels of phosphorylated ERK (p-ERK) by Western blot. A robust increase in p-ERK upon stimulation indicates an active pathway ready for inhibition studies.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, particularly in relation to cell density.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound shows no effect on p-ERK levels. | 1. Suboptimal Inhibitor Concentration: The concentration may be too low for the cell density used. 2. Inactive ERK Pathway: The ERK pathway may not be sufficiently activated in your cells. 3. Degraded Inhibitor: Improper storage or handling may have degraded the compound. | 1. Perform a Dose-Response Experiment: Test a range of this compound concentrations at your specific cell density to determine the EC50 (half-maximal effective concentration). 2. Confirm Pathway Activation: Ensure your stimulation protocol (e.g., growth factor treatment) is effectively inducing ERK phosphorylation. 3. Verify Inhibitor Integrity: Prepare fresh stock solutions of the inhibitor and store them correctly as per the manufacturer's instructions. |
| High variability in results between experiments. | 1. Inconsistent Cell Density: Seeding different numbers of cells can lead to variability in drug response. 2. Edge Effects in Multi-well Plates: Cells in the outer wells of a plate can behave differently due to environmental variations. | 1. Standardize Seeding Density: Be meticulous in counting and seeding a consistent number of cells for each experiment. 2. Minimize Edge Effects: Avoid using the outermost wells of your plates for critical experiments or fill them with a buffer or media to maintain a more uniform environment. |
| Observed cell toxicity or unexpected phenotypes. | 1. Off-Target Effects: At high concentrations, the inhibitor may affect other kinases or cellular processes. 2. High Cell Density-Induced Stress: Dense cultures can experience nutrient depletion and waste accumulation, increasing sensitivity to drug treatment. | 1. Determine the Therapeutic Window: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your p-ERK inhibition assay to find a concentration that is effective without being overly toxic. 2. Optimize Culture Conditions: Ensure adequate media volume and change the media as needed for high-density cultures to maintain cell health. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
This protocol helps establish a consistent cell density for your experiments to minimize variability.
-
Cell Seeding: Seed a range of cell densities (e.g., 1 x 10⁴, 2.5 x 10⁴, 5 x 10⁴, and 1 x 10⁵ cells/well) in a 96-well plate.
-
Incubation: Culture the cells for the intended duration of your experiment (e.g., 24-48 hours).
-
Visualization: Image the wells to visually assess confluency.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT) to quantify the number of viable cells at each density.
-
Analysis: Select a seeding density that results in a sub-confluent monolayer (typically 70-80% confluency) at the time of the experiment, as this often provides a good balance between cell health and signal window.
Protocol 2: Dose-Response Curve for this compound to Determine EC50
This protocol is for determining the effective concentration of this compound that inhibits 50% of the maximal ERK phosphorylation at a chosen cell density.
-
Cell Seeding: Plate cells at the optimized density in a 6-well or 12-well plate and allow them to adhere overnight.
-
Serum Starvation: To reduce basal p-ERK levels, replace the growth medium with a serum-free or low-serum medium and incubate for 12-16 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in a serum-free medium. Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the cells and incubate for 1-2 hours.
-
Stimulation: Add a growth factor (e.g., 50 ng/mL EGF) to induce ERK phosphorylation and incubate for 10-15 minutes.
-
Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each concentration.
-
Plot the normalized p-ERK levels against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound at Different Cell Densities
| Cell Density | This compound Conc. (nM) | % p-ERK Inhibition (vs. Stimulated Control) | EC50 (nM) |
| Low (30% Confluency) | 1 | 15% | 25 |
| 10 | 40% | ||
| 50 | 75% | ||
| 100 | 90% | ||
| 500 | 98% | ||
| High (80% Confluency) | 1 | 5% | 75 |
| 10 | 25% | ||
| 50 | 60% | ||
| 100 | 80% | ||
| 500 | 95% |
Visualizations
Caption: The MAPK/ERK signaling pathway with the point of inhibition by this compound.
Caption: Experimental workflow for determining the EC50 of this compound.
Caption: A logical workflow for troubleshooting lack of this compound efficacy.
References
Validation & Comparative
A Comparative Analysis of ERK2 Inhibitors: ERK2 IN-5 Versus Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway central to cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of ERK2 IN-5 against other prominent ERK2 inhibitors: ulixertinib (BVD-523), ravoxertinib (GDC-0994), and SCH772984. We present key performance data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks to aid researchers in their selection of the most appropriate inhibitor for their studies.
Efficacy Comparison of ERK2 Inhibitors
The following table summarizes the biochemical and cellular potency of this compound and its comparators. These values are crucial for understanding the inhibitors' intrinsic affinity for the target and their effectiveness in a cellular context.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Cellular Potency (IC50, nM) | Reference |
| This compound | ERK2 | Not Reported | 86 | Not Reported | [1] |
| JNK3 | Not Reported | 550 | Not Reported | [1] | |
| Ulixertinib (BVD-523) | ERK2 | <0.3 | 0.04 | 180 (A375 cells) | [2][3] |
| ERK1 | Not Reported | <0.3 | Not Reported | [4] | |
| Ravoxertinib (GDC-0994) | ERK2 | 0.3 - 3.1 | Not Reported | 86 (p-ERK2, A375 cells) | |
| ERK1 | 1.1 - 6.1 | Not Reported | Not Reported | ||
| SCH772984 | ERK2 | 1 | Not Reported | 4 (A375 cells, p-ERK2) | |
| ERK1 | 4 | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the context in which these inhibitors function, the following diagrams illustrate the MAPK/ERK signaling pathway and a typical experimental workflow for evaluating ERK2 inhibitor efficacy.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. Below are detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Assay (for IC50/Ki Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ERK2.
-
Reagents and Materials:
-
Purified, active human ERK2 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).
-
Test inhibitors (serially diluted).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the ERK2 enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate. The final ATP concentration should be at or near the Km for ERK2.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
The Ki value can be determined using the Cheng-Prusoff equation if the ATP concentration and its Km for ERK2 are known.
-
Cellular Phospho-ERK (p-ERK) Inhibition Assay
This assay measures the ability of an inhibitor to block the phosphorylation of ERK in a cellular context, providing a measure of its cellular potency.
-
Reagents and Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test inhibitors (serially diluted).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with serially diluted concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Plot the percentage of phospho-ERK inhibition (relative to the vehicle-treated control) against the logarithm of the inhibitor concentration.
-
Determine the cellular IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The selection of an appropriate ERK2 inhibitor is a critical decision in both basic research and drug development. This compound demonstrates a notable affinity for ERK2, though its cellular potency remains to be fully characterized. In comparison, ulixertinib, ravoxertinib, and SCH772984 are potent inhibitors with well-documented biochemical and cellular activities. This guide provides a foundational dataset and standardized protocols to assist researchers in making an informed choice based on the specific requirements of their experimental systems. Further investigation into the selectivity profiles and in vivo efficacy of these compounds will provide a more complete picture of their therapeutic potential.
References
Validating the Specificity of ERK Inhibition: A Comparative Guide
For researchers and drug development professionals, ensuring the specificity of a kinase inhibitor is a critical step in preclinical validation. This guide provides a framework for assessing inhibitor specificity using a kinase panel, with a focus on ERK2. While specific data for "ERK2 IN-5" is not publicly available, we will use the well-characterized ERK1/2 inhibitor, SCH772984, as an exemplar to illustrate the process and data presentation.
Data Presentation: Kinase Specificity Profiling
A common method to assess the specificity of a kinase inhibitor is to screen it against a large panel of kinases. The results are often presented as the percentage of inhibition at a fixed concentration, or as IC50 or Kd values. Below is a table summarizing the activity of SCH772984 against its intended targets (ERK1/2) and a selection of off-target kinases identified in a screen at a concentration of 1 µM.[1]
| Target | Subclass | % Inhibition at 1 µM | On-Target/Off-Target |
| MAPK1 (ERK2) | CMGC | 100% | On-Target |
| MAPK3 (ERK1) | CMGC | Not explicitly listed, but SCH772984 is a known potent ERK1 inhibitor | On-Target |
| MAP4K4 (HGK) | STE | 71% | Off-Target |
| MINK1 | STE | 66% | Off-Target |
| CLK2 | CMGC | 65% | Off-Target |
| TTK | Other | 62% | Off-Target |
| FLT4 (VEGFR3) | TK | 60% | Off-Target |
| GSG2 (Haspin) | Other | 51% | Off-Target |
| PRKD1 (PKCµ) | CAMK | 50% | Off-Target |
Note: The potency of SCH772984 against ERK1 and ERK2 is in the low nanomolar range (IC50s of 4 nM and 1 nM, respectively), indicating high on-target activity.[1][2] The off-target inhibition observed at 1 µM is significantly less potent.
Experimental Protocols
To generate the data presented above, a high-throughput kinase profiling assay is employed. A widely used method is the KINOMEscan™ platform, which is a competitive binding assay.
Principle of the KINOMEscan™ Assay:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase captured on the solid support is measured, and a lower amount of captured kinase indicates that the test compound has bound to the kinase and displaced the immobilized ligand.
Brief Protocol:
-
Kinase and Ligand Preparation: A large panel of human kinases are expressed and purified. A proprietary, immobilized ligand is prepared on a solid support.
-
Competition Assay: The test compound (e.g., SCH772984) at a specified concentration (e.g., 1 µM) is incubated with the kinase and the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using a sensitive detection method, such as quantitative PCR (qPCR) of a DNA tag fused to the kinase or an antibody-based detection method.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% of DMSO control), where a lower percentage indicates stronger binding of the test compound. This can then be reported as percent inhibition.
Mandatory Visualizations
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide variety of cellular processes. ERK1 and ERK2 are key components of this pathway.
Caption: The canonical MAPK/ERK signaling pathway.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor specificity profiling.
References
Evaluating Kinase Inhibitor Specificity: A Comparative Guide to ERK1/2 Inhibitor Cross-Reactivity
A Note on "ERK2 IN-5": Publicly available scientific literature and databases do not contain specific cross-reactivity data for a compound explicitly named "this compound". Therefore, this guide will provide a comparative analysis of well-characterized, potent, and selective ERK1/2 inhibitors to serve as a practical resource for researchers evaluating the cross-reactivity of their own compounds or selecting appropriate tool compounds. The principles and methods described herein are directly applicable to the assessment of any novel ERK inhibitor.
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are pivotal nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[1][2] The development of selective ERK1/2 inhibitors is a promising therapeutic strategy.[1] However, a critical aspect of their development is understanding their selectivity, as off-target effects can lead to toxicity or confound experimental results.[1][3] This guide examines the cross-reactivity of prominent ERK1/2 inhibitors with ERK1 and other MAP kinases, presenting supporting experimental data and detailed methodologies.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a three-tiered kinase cascade composed of RAF, MEK, and ERK. This pathway relays extracellular signals from receptor tyrosine kinases to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival. ERK1 and ERK2 are the final kinases in this cascade and are activated by dual phosphorylation on threonine and tyrosine residues within a conserved TEY motif by MEK1 and MEK2. Other MAPK pathways include the JNK, p38, and ERK5 pathways.
Caption: The MAPK/ERK Signaling Pathway and Point of Inhibition.
Comparative Selectivity of ERK Inhibitors
The selectivity of an ERK inhibitor is paramount for its utility as a research tool or therapeutic agent. The following table summarizes the inhibitory activity (IC50) of a well-characterized ERK inhibitor, LY3214996, against its primary targets and other kinases. This type of data is typically generated through large-scale kinase panel screening.
| Kinase Target | LY3214996 IC50 (nM) | Reference |
| ERK1 | 5 | |
| ERK2 | 5 | |
| Other Kinases | > 40-fold selectivity against 512 kinases |
Note: Data for other inhibitors like SCH772984, Ravoxertinib (GDC-0994), and Ulixertinib (BVD-523) also show high selectivity for ERK1/2, with some off-target activity at higher concentrations. For instance, Ulixertinib is known to also inhibit ERK8, and Ravoxertinib has activity against the downstream kinase p90RSK.
Experimental Protocols
Accurate determination of inhibitor cross-reactivity relies on robust and well-defined experimental methods. Both biochemical and cell-based assays are essential for a comprehensive selectivity profile.
Biochemical Kinase Assays
Biochemical assays measure the direct effect of an inhibitor on the enzymatic activity of purified kinases.
1. Radiometric Kinase Assay
This classic method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
-
Principle: A kinase, substrate (e.g., Myelin Basic Protein or a specific peptide), inhibitor, and radiolabeled ATP are incubated together. The reaction is stopped, and the phosphorylated substrate is separated from the free ATP (e.g., by spotting onto a phosphocellulose membrane). The amount of incorporated radioactivity is then quantified using a phosphorimager or scintillation counter.
-
Protocol Outline:
-
Prepare a reaction buffer (e.g., 20-50 mM HEPES, 10 mM MgCl₂, 1 mM DTT).
-
Add the purified active kinase (e.g., ERK2) to the wells of a microplate.
-
Add serial dilutions of the test inhibitor (e.g., this compound) or DMSO as a control and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.
-
Incubate for a specific time (e.g., 15 minutes) at a controlled temperature.
-
Terminate the reaction by spotting the mixture onto a phosphocellulose P81 paper.
-
Wash the paper to remove unincorporated ATP.
-
Quantify the radioactivity on the paper to determine kinase activity.
-
Calculate IC50 values from the dose-response curves.
-
2. ADP-Glo™ Luminescent Kinase Assay
This is a non-radioactive, high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
-
Protocol Outline:
-
In a 384-well plate, add the inhibitor, the kinase (e.g., ERK2), and the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Record the luminescence using a plate reader.
-
The luminescent signal correlates with the amount of ADP formed and thus the kinase activity.
-
Cell-Based Assays
Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context and for assessing its functional selectivity.
1. In-Cell Western™ Assay for Phospho-ERK
This immunocytochemical assay quantifies the phosphorylation of ERK within cells grown in a microplate format.
-
Principle: Cells are treated with a stimulant (e.g., EGF) in the presence or absence of an inhibitor. The cells are then fixed, permeabilized, and incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and another for total ERK. Fluorescently-labeled secondary antibodies are used for detection and quantification with an imaging system. The ratio of p-ERK to total ERK provides a normalized measure of kinase inhibition.
-
Protocol Outline:
-
Seed cells (e.g., A431) into a 96-well plate and grow to confluence.
-
Starve the cells of serum to reduce basal ERK activity.
-
Pre-treat the cells with various concentrations of the ERK inhibitor for 1-2 hours.
-
Stimulate the cells with an agonist (e.g., EGF at an EC₈₀ concentration) for a short period (e.g., 5-15 minutes).
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against p-ERK (e.g., rabbit anti-p-ERK) and a normalization antibody (e.g., mouse anti-total ERK).
-
Incubate with corresponding near-infrared fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).
-
Scan the plate on an imaging system and quantify the fluorescence intensity in each well.
-
Calculate the ratio of p-ERK to total ERK to determine the extent of inhibition.
-
Experimental Workflow for Kinase Inhibitor Profiling
A systematic approach is necessary to characterize the selectivity of a novel kinase inhibitor. The workflow typically starts with a primary screen against the intended target, followed by broader selectivity profiling and confirmation in cell-based models.
Caption: A Typical Workflow for Assessing Kinase Inhibitor Selectivity.
Conclusion
While specific data for "this compound" is not publicly documented, the principles for evaluating kinase inhibitor cross-reactivity are well-established. Researchers and drug developers must employ a combination of biochemical and cell-based assays to build a comprehensive selectivity profile. Comparing novel inhibitors against well-characterized compounds like LY3214996 provides a valuable benchmark. This rigorous approach is essential for the confident interpretation of experimental results and the successful development of selective kinase inhibitors for research and therapeutic use.
References
ERK2 Inhibition: A Synergistic Partner for Chemotherapy in Cancer Treatment?
A detailed analysis of preclinical data suggests that the ERK1/2 inhibitor, LY3214996, shows promise in enhancing the efficacy of standard chemotherapy regimens in various cancer models. This guide provides a comprehensive comparison of the synergistic effects of LY3214996 with different chemotherapy agents, supported by experimental data and detailed protocols for researchers and drug development professionals.
The mitogen-activated protein kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have shown clinical success, the emergence of resistance, often through the reactivation of ERK signaling, remains a significant challenge. This has spurred the development of direct ERK1/2 inhibitors like LY3214996, a potent and selective ATP-competitive inhibitor of ERK1 and ERK2.[1][2] Preclinical evidence now suggests that combining LY3214996 with traditional chemotherapy may offer a synergistic anti-tumor effect.
Synergy with Gemcitabine and Nab-Paclitaxel in Pancreatic Cancer
A key preclinical study investigated the combination of LY3214996 with the standard-of-care chemotherapy regimen of gemcitabine and nab-paclitaxel in pancreatic ductal adenocarcinoma (PDAC) xenograft models. The addition of the ERK inhibitor to the chemotherapy regimen demonstrated a significant enhancement in anti-tumor activity.
dot
Figure 1: Combination of LY3214996 with chemotherapy in pancreatic cancer.
Quantitative Analysis of Anti-Tumor Efficacy
The following table summarizes the key findings from the study in various KRAS-mutant pancreatic cancer xenograft models.
| Cell Line (KRAS Mutation) | Treatment Group | Tumor Growth Inhibition (% TGI) | Tumor Regression (% d/T/C) | Response Rate (CR/PR) |
| MIA PaCa-2 (G12C) | Nab-paclitaxel + Gemcitabine | - | - | 1/6 (PR) |
| LY3214996 + Nab-paclitaxel + Gemcitabine | - | -42% | 1/6 (CR) | |
| SW1990 (G12D) | Nab-paclitaxel + Gemcitabine | - | - | - |
| LY3214996 + Nab-paclitaxel + Gemcitabine | ~88% | 12% | - | |
| Capan-2 (G12V) | Gemcitabine | - | - | - |
| LY3214996 + Gemcitabine | - | -14% | - |
CR: Complete Response, PR: Partial Response. Data extracted from a preclinical abstract; detailed TGI for the chemotherapy-only group in SW1990 was not provided.
Experimental Protocol: Pancreatic Cancer Xenograft Study
-
Cell Lines and Animal Models: MIA PaCa-2 (KRAS G12C), Capan-2 (KRAS G12V), and SW1990 (KRAS G12D) human pancreatic cancer cell lines were used to establish subcutaneous xenograft models in immunocompromised mice.[3]
-
Drug Administration:
-
LY3214996 was administered orally.
-
Nab-paclitaxel and gemcitabine were administered intravenously according to established protocols for these agents in preclinical models.[4]
-
-
Efficacy Evaluation: Tumor volumes were measured regularly to determine tumor growth inhibition and regression. Response rates (complete and partial responses) were also assessed.
dot
Figure 2: Workflow for the pancreatic cancer xenograft study.
Potential Synergy with Other Chemotherapy Agents
While comprehensive data on the combination of LY3214996 with other specific chemotherapy agents is still emerging, the underlying mechanism of ERK inhibition suggests potential for synergy with a broader range of cytotoxic drugs.
Taxanes (e.g., Paclitaxel)
Taxanes, such as paclitaxel, exert their cytotoxic effects by stabilizing microtubules and inducing mitotic arrest. Some studies have indicated that resistance to taxanes can be mediated by the activation of the MEK/ERK signaling pathway. Therefore, the combination with an ERK inhibitor like LY3214996 could potentially overcome this resistance mechanism and enhance the pro-apoptotic effects of taxanes.
Platinum-Based Agents (e.g., Carboplatin, Cisplatin)
Platinum-based chemotherapy drugs induce DNA damage, leading to apoptosis in cancer cells. The cellular response to DNA damage involves complex signaling networks, including the MAPK pathway. While the precise interplay is context-dependent, inhibiting the pro-survival signals often transmitted through the ERK pathway could lower the threshold for apoptosis induction by platinum agents, thereby leading to a synergistic effect.
The MAPK/ERK Signaling Pathway and Chemotherapy Interaction
The rationale for combining ERK inhibitors with chemotherapy is rooted in the central role of the ERK pathway in promoting cell survival and proliferation, which can counteract the cytotoxic effects of chemotherapy.
dot
Figure 3: Simplified signaling pathway showing the interaction between chemotherapy and ERK inhibition.
By inhibiting ERK, LY3214996 can block the downstream signaling that promotes cell survival and proliferation. This action is expected to sensitize cancer cells to the DNA-damaging or microtubule-disrupting effects of chemotherapy, leading to enhanced apoptosis and a more profound anti-tumor response.
Conclusion
The available preclinical data strongly suggest that the ERK1/2 inhibitor LY3214996 has the potential to act synergistically with standard chemotherapy regimens. The combination with gemcitabine and nab-paclitaxel in pancreatic cancer models provides a compelling case for further investigation. While more research is needed to establish the efficacy and safety of combining LY3214996 with a wider range of chemotherapy drugs in various cancer types, the mechanistic rationale is sound. These findings highlight a promising strategy to enhance the therapeutic window of conventional chemotherapy and overcome mechanisms of drug resistance. Further clinical trials are warranted to translate these preclinical observations into benefits for cancer patients.
References
- 1. ERK Inhibitor LY3214996 Targets ERK Pathway-Driven Cancers: A Therapeutic Approach Toward Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abstract 4973: Discovery of LY3214996, a selective and novel ERK1/2 inhibitor with potent antitumor activities in cancer models with MAPK pathway alterations | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. imagingendpoints.com [imagingendpoints.com]
Validating ERK2 IN-5 Target Engagement: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in the validation process. This guide provides a framework for validating the target engagement of ERK2 IN-5, a known inhibitor of Extracellular signal-regulated kinase 2 (ERK2).
This compound demonstrates good affinity for ERK2 with a Ki of 86 nM and also inhibits JNK3 with a Ki of 550 nM[1]. Validating that this biochemical potency translates to effective target engagement in living cells is paramount for its development as a research tool or therapeutic agent.
This document outlines three orthogonal, cell-based assays to confirm and quantify the interaction of this compound with ERK2: Western Blotting for downstream pathway modulation, Cellular Thermal Shift Assay (CETSA) for direct target binding, and NanoBRET™ Target Engagement Assay for a quantitative measure of intracellular affinity. Due to limited publicly available data specifically for this compound's performance in these cellular assays, this guide leverages established protocols and comparative data from other well-characterized ERK1/2 inhibitors to provide a comprehensive template for its evaluation.
The ERK Signaling Pathway: A Key Therapeutic Target
The Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival[2]. Dysregulation of the ERK pathway is a hallmark of many cancers, making its components, particularly the kinases MEK1/2 and ERK1/2, attractive targets for therapeutic intervention[2]. Small molecule inhibitors that target ERK1/2 aim to block the downstream signaling cascade, thereby inhibiting the growth and survival of cancer cells[2].
Comparison of Target Engagement Methodologies
A multi-faceted approach employing several orthogonal assays is recommended to validate the intracellular target engagement of this compound. The selection of a method depends on the specific question being asked, from confirming pathway inhibition to quantifying direct binding affinity in live cells.
| Feature | Western Blot (Phospho-protein) | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Measures inhibition of ERK1/2 activity by quantifying the phosphorylation of its downstream substrates (e.g., RSK). | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment[3]. | Measures the real-time binding of a compound to a NanoLuc®-tagged protein by detecting the displacement of a fluorescent tracer. |
| Environment | Cell lysate | In-cell, cell lysate, or tissue | Intact living cells |
| Key Outputs | IC₅₀ (functional inhibition) | Target engagement confirmation, EC₅₀ (cellular potency) | Binding affinity (KD), intracellular IC₅₀, residence time |
| Throughput | Low to Medium | Medium to High (with high-throughput formats) | High |
| Primary Use | Validating downstream pathway modulation | Confirming direct physical binding in cells | Quantitative analysis of compound affinity and occupancy in live cells |
Comparative Data of Alternative ERK Inhibitors
Validating a new inhibitor involves comparing its potency against existing compounds. The following table summarizes the cellular potency of several well-characterized ERK inhibitors, providing a benchmark for evaluating this compound.
| Compound | Cell Line | Assay Type | Measured Value | Reference |
| SCH772984 | HCT116 | pRSK IC₅₀ | 1 nM | |
| HCT116 | CETSA EC₅₀ (ERK1) | 16 nM | ||
| HCT116 | CETSA EC₅₀ (ERK2) | 11 nM | ||
| HCT116 | Anti-proliferative IC₅₀ | 50 nM | ||
| GDC-0994 | HCT116 | pRSK IC₅₀ | 35 nM | |
| HCT116 | CETSA EC₅₀ (ERK1) | 59 nM | ||
| HCT116 | CETSA EC₅₀ (ERK2) | 100 nM | ||
| Ulixertinib | HCT116 | CETSA | Stabilized ERK1 and ERK2 | |
| LY3214996 | Patient-derived | Anti-proliferative IC₅₀ | ~0.1 - 1 µM | |
| BVD-523 | HCT116 | ERK2 Degradation | Causes ~80-90% reduction in ERK2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the three key target engagement validation techniques.
Western Blotting for Downstream Target Modulation
Western blotting is a fundamental technique to assess the inhibition of ERK1/2 activity by measuring the phosphorylation status of its direct downstream substrate, p90 ribosomal S6 kinase (RSK). A dose-dependent reduction in phosphorylated RSK (p-RSK) is a reliable indicator of ERK1/2 inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116, A375) and allow them to adhere overnight. Serum-starve the cells for 4-6 hours, then pre-treat with a dose range of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF or PMA) for 15-30 minutes to activate the ERK pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against p-RSK (Ser380), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular setting. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of this compound to ERK2 is expected to increase the protein's resistance to heat-induced denaturation.
Protocol:
-
Cell Treatment: Incubate cultured cells with this compound at a desired concentration. A vehicle control (e.g., DMSO) must be run in parallel.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells to release the proteins, typically by repeated freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of ERK2 using a specific detection method, such as Western blotting.
-
Data Analysis: Plot the amount of soluble ERK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and thus, engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding in living cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-ERK2 fusion protein (energy donor) and a cell-permeable fluorescent energy transfer probe, or "tracer," that binds to the kinase's active site (energy acceptor). A test compound like this compound will compete with the tracer for binding to ERK2, leading to a dose-dependent decrease in the BRET signal.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing an N- or C-terminal NanoLuc®-ERK2 fusion protein.
-
Cell Plating: After 24 hours, harvest and plate the transfected cells in 96-well or 384-well assay plates.
-
Compound Addition: Treat the cells with a serial dilution of this compound and incubate for a set period (e.g., 2 hours) in a CO₂ incubator.
-
Tracer Addition: Add the recommended concentration of the NanoBRET™ kinase tracer to all wells.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate along with an extracellular NanoLuc® inhibitor (to reduce background signal) to the wells.
-
Signal Measurement: Measure the donor emission (luminescence) and acceptor emission (fluorescence) using a qualified plate reader.
-
Data Analysis: Calculate the raw BRET ratio and normalize the data to vehicle and no-tracer controls. Plot the normalized BRET ratio against the concentration of this compound to determine the intracellular IC₅₀, which reflects the target engagement potency.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for ERK2 IN-5
A Critical Note on ERK2 IN-5: As of the current date, a specific Safety Data Sheet (SDS) with comprehensive safety and disposal procedures for the compound explicitly named "this compound" is not publicly available. The information provided herein is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) guidelines and treat all compounds of unknown toxicity with a high degree of caution. This guide offers a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Quantitative Data Presentation
While specific toxicity data such as LD50 are not available, the following table summarizes the known inhibitory constants (Ki) for this compound, which indicate its binding affinity to target kinases.[1]
| Compound | Target | Ki (nM) |
| This compound | ERK2 | 86 |
| This compound | JNK3 | 550 |
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step guide outlines the recommended disposal protocol for this compound and associated waste, based on general laboratory safety principles for handling potentially hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in either pure form or in solution, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Safety goggles
-
A lab coat
-
Chemically resistant gloves (nitrile or neoprene)
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused stock solutions, working solutions, and the first rinse of contaminated glassware) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvent used (e.g., a plastic container for organic solvents).
-
The label must clearly state "Hazardous Waste" and list all chemical contents, including the full name "this compound" and the solvent(s) used.
-
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves, and paper towels) in a separate, clearly labeled hazardous waste container.
-
Do not mix solid waste with liquid waste.
-
Step 3: Storage of Chemical Waste
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
Keep waste containers securely closed at all times, except when adding waste.
Step 4: Disposal Procedure
-
Never dispose of this compound, or any solutions containing it, down the drain.
-
Never dispose of solid waste contaminated with this compound in the regular trash.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department.
Step 5: Empty Container Disposal
-
A chemical container is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses of the container can typically be disposed of down the drain with copious amounts of water, but confirm this with your institutional EHS guidelines.
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste (e.g., glass recycling).
Mandatory Visualization: ERK2 Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling pathway, where ERK2 is a key component. This pathway is crucial for regulating cellular processes like proliferation and differentiation and is often the target of inhibitors like this compound.
Caption: The Ras-Raf-MEK-ERK2 signaling cascade and the inhibitory action of this compound.
References
Safeguarding Researchers: A Guide to Personal Protective Equipment for ERK2 IN-5
For researchers and scientists in the dynamic field of drug development, the safe handling of potent compounds like ERK2 IN-5 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this novel ERK2 inhibitor. Adherence to these procedural steps will help ensure a safe laboratory environment and the integrity of your research.
Due to the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on general best practices for handling potent, small-molecule kinase inhibitors. These compounds are often highly bioactive with unknown toxicological profiles, necessitating a cautious approach.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential exposure to this compound. The minimum required PPE for handling this compound in any form includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][2][3] For different laboratory procedures, the level of PPE should be adjusted accordingly.
| Activity | Required Personal Protective Equipment |
| Transporting and Storage | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves |
| Weighing Solid Compound | - Disposable lab coat or gown- Chemical splash goggles- Double-gloving with nitrile gloves- N95 respirator or working in a certified chemical fume hood or ventilated balance enclosure |
| Preparing Stock Solutions | - Standard laboratory coat- Chemical splash goggles- Nitrile gloves (consider thicker, chemical-resistant gloves for larger volumes)- Work within a certified chemical fume hood |
| Cell Culture and Assays | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves- Work within a biological safety cabinet (BSC) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound, like many small molecule inhibitors, is likely a solid powder and should be stored according to the manufacturer's instructions, typically in a cool, dry, and dark place.
Handling Procedures:
-
Designated Area: All work with this compound, especially in its solid form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to prevent the dispersal of fine powders.
-
Solution Preparation: Small molecule inhibitors are often dissolved in solvents like Dimethyl Sulfoxide (DMSO).[4] Prepare solutions in a chemical fume hood. Add the solvent to the vial containing the inhibitor slowly to avoid splashing.
-
Avoid Contamination: Use dedicated spatulas and weighing papers for handling the solid compound. After use, decontaminate reusable equipment thoroughly or dispose of single-use items as hazardous waste.
Disposal Plan:
All waste contaminated with this compound, including empty vials, used gloves, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this material down the drain or in the regular trash.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
